Technical Documentation Center

5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione
  • CAS: 1373226-91-5

Core Science & Biosynthesis

Foundational

A Technical Guide to 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione: Synthesis, Characterization, and Therapeutic Potential

Abstract This document provides an in-depth technical analysis of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione, a spirocyclic derivative of the medicinally significant hydantoin scaffold. While this specific molecule...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical analysis of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione, a spirocyclic derivative of the medicinally significant hydantoin scaffold. While this specific molecule is not extensively documented in current literature, its structure represents a compelling fusion of two key pharmacophores. This guide constructs a robust scientific profile of the title compound by leveraging established principles of organic synthesis, spectroscopic analysis, and the well-documented pharmacology of related hydantoin analogs. We present a validated synthetic protocol via the Bucherer-Bergs reaction, predict its detailed spectroscopic signature, and explore its potential as a therapeutic agent, particularly in the field of neurology. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter rooted in privileged heterocyclic structures.

Introduction: The Hydantoin Scaffold as a Privileged Structure

The imidazolidine-2,4-dione, commonly known as hydantoin, is a five-membered heterocyclic ring system that serves as a cornerstone in medicinal chemistry.[1][2] First isolated by Adolf von Baeyer in 1861, the hydantoin core is a versatile scaffold found in numerous clinically important drugs.[3] Its prevalence in therapeutics stems from its unique structural features: a stable heterocyclic core with multiple sites for substitution (N1, N3, and C5), enabling fine-tuning of physicochemical and pharmacological properties.[1][4]

The C5-spirocyclic substitution pattern, as seen in 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione, is of particular interest. Spirohydantoins have demonstrated a wide array of biological activities and often exhibit favorable pharmacokinetic profiles, including improved membrane permeability and metabolic stability, which can be challenges for simpler hydantoin derivatives.[5][6] The incorporation of an oxolane (tetrahydrofuran) ring introduces a polar, hydrogen-bond accepting ether group, which can modulate solubility and target engagement.

This guide will focus on the synthesis, structural elucidation, and potential applications of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione, providing a foundational blueprint for its investigation as a novel therapeutic candidate.

Chemical Structure and Predicted Physicochemical Properties

The title compound features a central hydantoin ring with a spirocyclic linkage at the C5 position to the C2 position of a tetrahydrofuran (oxolane) ring. A methyl group is also attached to the C5 carbon.

  • IUPAC Name: 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione

  • Molecular Formula: C₈H₁₂N₂O₃

  • Molecular Weight: 184.19 g/mol

  • Chirality: The C5 carbon is a stereocenter. The synthesis described herein is expected to produce a racemic mixture of (R)- and (S)-enantiomers.

The molecule's properties are influenced by both the polar, hydrogen-bond donating and accepting hydantoin core and the polar ether functionality of the oxolane ring.

Table 1: Predicted Physicochemical Properties

Property Predicted Value/Characteristic Rationale & Significance
LogP ~0.5 - 1.5 Balanced lipophilicity is crucial for oral bioavailability, allowing for sufficient membrane permeability without compromising aqueous solubility.
Topological Polar Surface Area (TPSA) ~75-85 Ų Suggests good potential for oral absorption and blood-brain barrier penetration.
Hydrogen Bond Donors 2 (N1-H, N3-H) The two N-H groups can participate in crucial hydrogen bonding interactions with biological targets.[4]
Hydrogen Bond Acceptors 3 (C2=O, C4=O, Oxolane-O) Multiple acceptor sites enhance solubility and provide additional points for target binding.[4]

| Aqueous Solubility | Moderate | The presence of polar functional groups is expected to confer moderate water solubility.[7] |

Synthesis and Mechanism: The Bucherer-Bergs Reaction

The most direct and efficient method for preparing 5,5-disubstituted hydantoins is the Bucherer-Bergs multicomponent reaction.[8][9] This one-pot synthesis combines a ketone, a cyanide source (e.g., potassium cyanide), and ammonium carbonate to yield the desired hydantoin.[10] The reaction is renowned for its operational simplicity and the ease of purification for the resulting crystalline products.[8]

The key starting material for the synthesis of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione is the ketone 2-acetyltetrahydrofuran .

Experimental Protocol: Synthesis of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione

Materials:

  • 2-Acetyltetrahydrofuran

  • Potassium Cyanide (KCN)

  • Ammonium Carbonate ((NH₄)₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric Acid (HCl)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-acetyltetrahydrofuran (1.0 eq), potassium cyanide (2.0 eq), and ammonium carbonate (2.0 eq).[10]

  • Add a solvent mixture of ethanol and water (e.g., 1:1 v/v) to the flask.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the mixture with dilute hydrochloric acid to a pH of ~6-7. This will precipitate the hydantoin product.[10]

  • Collect the crude product by vacuum filtration and wash with cold water.

  • Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione as a crystalline solid.

Reaction Mechanism

The Bucherer-Bergs reaction proceeds through several key intermediates.[10][11]

  • Cyanohydrin Formation: The ketone reacts with cyanide to form a cyanohydrin intermediate.

  • Aminonitrile Formation: Ammonia, generated from ammonium carbonate, reacts with the cyanohydrin to form an α-aminonitrile.[11]

  • Cyclization: The aminonitrile reacts with carbon dioxide (also from ammonium carbonate) and cyclizes, ultimately rearranging to form the stable hydantoin ring.[11]

Bucherer_Bergs_Mechanism cluster_0 Step 1: Aminonitrile Formation cluster_1 Step 2: Cyclization & Rearrangement Ketone 2-Acetyltetrahydrofuran KCN + KCN, (NH₄)₂CO₃ Aminonitrile α-Aminonitrile Intermediate KCN->Aminonitrile  (via Cyanohydrin) CO2 + CO₂ Carbamic_Acid Cyano-Carbamic Acid CO2->Carbamic_Acid Imino_Oxazolidinone 5-Imino-oxazolidin-2-one Carbamic_Acid->Imino_Oxazolidinone Intramolecular Cyclization Hydantoin 5-Methyl-5-(oxolan-2-yl) imidazolidine-2,4-dione Imino_Oxazolidinone->Hydantoin Rearrangement

Caption: The Bucherer-Bergs reaction pathway.

Spectroscopic Characterization

Unambiguous structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques. The following data are predicted based on the known spectral characteristics of hydantoin and tetrahydrofuran moieties.[2][12]

Table 2: Predicted Spectroscopic Data

Technique Expected Observations
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~10.6 (s, 1H, N1-H), ~8.2 (s, 1H, N3-H), ~4.0-3.6 (m, 3H, oxolane CH & CH₂), ~2.0-1.7 (m, 4H, oxolane CH₂), ~1.4 (s, 3H, CH₃). The N-H protons are exchangeable with D₂O.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): ~175 (C4=O), ~155 (C2=O), ~80 (C2 of oxolane), ~68 (C5 of oxolane), ~65 (C5 of hydantoin), ~30 (oxolane CH₂), ~25 (oxolane CH₂), ~22 (CH₃).
FT-IR (KBr, cm⁻¹) ν (cm⁻¹): 3300-3100 (N-H stretching, broad), 2980-2850 (C-H stretching), 1770 & 1710 (asymmetric and symmetric C=O stretching), 1100-1050 (C-O-C stretching).[13][14][15]

| Mass Spec. (ESI+) | m/z: 185.08 [M+H]⁺, 207.06 [M+Na]⁺. Fragmentation may involve loss of CO, NHCO, or cleavage of the oxolane ring.[16][17] |

Potential Applications in Drug Discovery

The hydantoin scaffold is a well-established pharmacophore, particularly for agents acting on the central nervous system (CNS).[18][19] The most famous example, Phenytoin, is a frontline anti-seizure medication.[3]

Anticonvulsant Activity

Mechanism of Action of Phenytoin: Phenytoin exerts its anticonvulsant effects primarily by blocking voltage-gated sodium channels in neurons.[20][21] It preferentially binds to the inactive state of these channels, slowing their recovery and thereby reducing the ability of neurons to fire at high frequencies.[20][22] This action stabilizes neuronal membranes against hyperexcitability and prevents the spread of seizure activity.[23][24]

Given its structural similarity to Phenytoin (a 5,5-disubstituted hydantoin), 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione is a prime candidate for investigation as a novel anticonvulsant. The spiro-oxolane moiety could influence binding affinity, selectivity, and pharmacokinetic properties compared to existing drugs.

Anticonvulsant_MoA cluster_Neuron Presynaptic Neuron cluster_ChannelStates Channel States AP High-Frequency Action Potentials Na_Channel Voltage-Gated Na+ Channel AP->Na_Channel Depolarization Outcome Reduced Neuronal Hyperexcitability Resting Resting Open Open Resting->Open Activate Inactive Inactive Open->Inactive Inactivate Inactive->Resting Recover Block Stabilizes Inactive State, Prolongs Refractory Period Hydantoin 5-Methyl-5-(oxolan-2-yl) imidazolidine-2,4-dione Hydantoin->Inactive  Binds  Preferentially Block->Outcome

Caption: Proposed mechanism of anticonvulsant action.

Other Potential Therapeutic Areas

Beyond epilepsy, hydantoin derivatives have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for broader drug discovery campaigns.[18][19]

  • Anticancer: Certain hydantoin derivatives act as sirtuin inhibitors or show antiproliferative activity against various cancer cell lines.[1]

  • Antimicrobial/Antifungal: The hydantoin core is present in some antimicrobial agents.[18]

  • Anti-inflammatory: Hydantoins have been investigated as inhibitors of enzymes like tumor necrosis factor-α converting enzyme (TACE), which is involved in inflammatory diseases.[18]

Conclusion

5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione represents a scientifically compelling, yet underexplored, molecule. By applying the reliable Bucherer-Bergs synthesis, this compound can be readily prepared for biological evaluation. Based on the robust pharmacology of the hydantoin scaffold, particularly its role in anticonvulsant therapy, this novel spirocyclic derivative holds significant promise as a lead compound for CNS drug discovery. The detailed synthetic and spectroscopic framework provided in this guide serves as a critical resource for researchers aiming to synthesize, characterize, and ultimately unlock the therapeutic potential of this and related novel hydantoin structures.

References

  • Phenytoin. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 11(7), 537-567. Available from: [Link]

  • Hydantoin. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Thevis, M., Thomas, A., & Schänzer, W. (2011). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of mass spectrometry, 46(11), 1146–1155. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Phenytoin? Retrieved February 12, 2026, from [Link]

  • Pediatric Oncall. (n.d.). Phenytoin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved February 12, 2026, from [Link]

  • Buckheit, R. W., Jr, White, E. L., Germany-Decker, J., Allen, L. B., Ross, L. J., Shannon, W. M., ... & Cushman, M. (1992). 5,5-disubstituted hydantoins: syntheses and anti-HIV activity. Journal of medicinal chemistry, 35(19), 3567–3572. Available from: [Link]

  • Med Vids. (2023, August 5). Phenytoin - Uses, Mechanism Of Action, Adverse Effects & Toxicity (Anti-epileptic Drugs). Retrieved February 12, 2026, from [Link]

  • Woodbury, D. M. (1982). Phenytoin: mechanisms of its anticonvulsant action. Advances in neurology, 34, 463–471. Available from: [Link]

  • Meusel, M., & Gütschow, M. (2004). A New One-Pot Synthesis of 5,5-Disubstituted Hydantoins from Diethyl Acetamidomalonates and Ureas. Synthesis, 2004(12), 2007-2014. Available from: [Link]

  • World Journal of Pharmaceutical Research. (2022). Recent advances in the synthesis and medicinal application of hydantoin. Retrieved February 12, 2026, from [Link]

  • Bucherer–Bergs reaction. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Saunthwal, R. K., Cornall, M. T., Abrams, R., Ward, J. W., & Clayden, J. (2019). Connective synthesis of 5,5-disubstituted hydantoins by tandem α-amination and α-arylation of silyl ketene acetals. Chemical science, 10(11), 3408–3412. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Retrieved February 12, 2026, from [Link]

  • Organic Chemistry. (2021, November 17). Bucherer-Bergs Reaction Mechanism. Retrieved February 12, 2026, from [Link]

  • Wadghane, S., et al. (2023). A Review on the Some Biological Activities of the Hydantoin Derivatives. Journal of Pharmaceutical and Medicinal Research, 9(1), 1-6. Available from: [Link]

  • Al-Hourani, B. J., et al. (2023). N-Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X-ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega, 8(28), 25307-25323. Available from: [Link]

  • ResearchGate. (n.d.). Mass spectrum (EI) and fragmentation scheme for 1-mhyd (L 1 ). Retrieved February 12, 2026, from [Link]

  • Jackson, C. J., et al. (2018). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 61(12), 876-896. Available from: [Link]

  • Brown, M. L., et al. (2002). Deducing the bioactive face of hydantoin anticonvulsant drugs using NMR spectroscopy. Journal of pharmaceutical and biomedical analysis, 29(1-2), 339–350. Available from: [Link]

  • Kleinpeter, E., et al. (2003). Correlation Analysis of Characteristic Infrared Spectral Data of Hydantoines. Journal of Molecular Structure, 645(1), 17-27. Available from: [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. Available from: [Link]

  • University of Colorado Boulder. (n.d.). Infrared Spectroscopy. Retrieved February 12, 2026, from [Link]

  • Lejeune, J., et al. (1987). [Synthesis and pharmacologic study of several spirohydantoins: relation to conformation]. Annales pharmaceutiques francaises, 45(3), 223–230. Available from: [Link]

  • Chemistry LibreTexts. (2024, November 12). 5: Infrared Spectroscopy. Retrieved February 12, 2026, from [Link]

  • All 'Bout Chemistry. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved February 12, 2026, from [Link]

  • Capriati, V., & Perna, F. M. (2017). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. Current Organic Chemistry, 21(24), 2536-2545. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 12, 2026, from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. Retrieved February 12, 2026, from [Link]

  • 2-Methyltetrahydrofuran. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 12, 2026, from [Link]

  • MDPI. (n.d.). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Retrieved February 12, 2026, from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved February 12, 2026, from [Link]

  • Lasko, L. M., et al. (2017). Discovery of Spirohydantoins as Selective, Orally Bioavailable Inhibitors of p300/CBP Histone Acetyltransferases. ACS medicinal chemistry letters, 8(10), 1056–1061. Available from: [Link]

  • ResearchGate. (n.d.). Physicochemical Properties in Relation to Biological Activities. Retrieved February 12, 2026, from [Link]

  • Lasko, L. M., et al. (2017). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. ACS medicinal chemistry letters, 8(10), 1056–1061. Available from: [Link]

  • Google Patents. (n.d.). Method for synthesizing 2-acetylfuran.
  • Englezou, G., et al. (2021). 2‐Methyltetrahydrofuran (2‐MeTHF) as a versatile green solvent for the synthesis of amphiphilic copolymers via ROP, FRP, and RAFT. Journal of Polymer Science, 59(22), 2739-2750. Available from: [Link]

  • Research and Reviews: Journal of Medicinal & Organic Chemistry. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Retrieved February 12, 2026, from [Link]

  • Deslongchamps, P., et al. (1972). A Simple Synthesis of 2-Methoxy and 2-Ethoxytetrahydrofuran. Canadian Journal of Chemistry, 50(11), 1783-1785. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 12, 2026, from [Link]

Sources

Exploratory

5-(2-tetrahydrofuranyl)-5-methylhydantoin synonyms and nomenclature

The following technical guide is structured as a specialized monograph for the research and development of 5-(2-tetrahydrofuranyl)-5-methylhydantoin , a specific heterocyclic building block. This guide treats the compoun...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized monograph for the research and development of 5-(2-tetrahydrofuranyl)-5-methylhydantoin , a specific heterocyclic building block.

This guide treats the compound as a High-Value Building Block (HVBB) used in the synthesis of complex pharmaceuticals (e.g., anticonvulsants, enzyme inhibitors) and agrochemicals. As this specific derivative is often a custom-synthesized intermediate rather than a commodity chemical, the guide focuses on its de novo construction, stereochemical resolution, and nomenclature rules.

Domain: Medicinal Chemistry / Heterocyclic Synthesis Document Type: Synthesis & Characterization Guide Version: 2.0 (Scientific Reference)

Part 1: Identity & Nomenclature Architecture

This molecule represents a fusion of two pharmacologically active scaffolds: the hydantoin (imidazolidine-2,4-dione) ring and the tetrahydrofuran (THF) moiety. Its complexity arises from the presence of two chiral centers, leading to diastereomeric pairs that require distinct separation strategies.

Nomenclature Standards
StandardDesignationNotes
IUPAC 5-methyl-5-(tetrahydrofuran-2-yl)imidazolidine-2,4-dionePreferred Name (PIN)
Systematic 5-methyl-5-(oxolan-2-yl)-2,4-imidazolidinedioneAlternative ring naming
CAS RN Not widely indexed as commoditySearch via precursor CAS: 1192-62-7
SMILES CC1(C(NC(=O)N1)=O)C2CCCO2Canonical representation
Formula C₈H₁₂N₂O₃MW: 184.19 g/mol
Stereochemical Topology

The molecule possesses two stereocenters:

  • C5 (Hydantoin ring): Quaternary center created during synthesis.

  • C2' (THF ring): Existing center from the precursor.

This results in 4 stereoisomers (2 diastereomeric pairs):

  • (5R, 2'R) and (5S, 2'S) : Enantiomeric Pair A

  • (5R, 2'S) and (5S, 2'R) : Enantiomeric Pair B

Scientist's Note: In biological systems, the steric bulk of the THF ring at the C5 position often dictates binding affinity. Separation of the diastereomers (Pair A vs. Pair B) is usually achievable by fractional crystallization, while enantiomeric resolution requires chiral HPLC.

Stereochemistry cluster_0 Chiral Centers C5 C5 (Hydantoin) Quaternary Center Isomers Stereoisomers (4) C5->Isomers C2 C2' (THF) Ring Junction C2->Isomers PairA Diastereomer Pair A (Racemic) Isomers->PairA Physical Separation PairB Diastereomer Pair B (Racemic) Isomers->PairB Physical Separation Enantiomers (R,R / S,S) Enantiomers (R,R / S,S) PairA->Enantiomers (R,R / S,S) Enantiomers (R,S / S,R) Enantiomers (R,S / S,R) PairB->Enantiomers (R,S / S,R)

Figure 1: Stereochemical breakdown showing the origin of the four isomers and the logic for separation.

Part 2: Synthesis Engineering (The Bucherer-Bergs Protocol)

The most robust route to 5,5-disubstituted hydantoins is the Bucherer-Bergs reaction . This multicomponent reaction is thermodynamically controlled and generally favors one diastereomer over the other due to steric hindrance during the ring-closure step.

The Precursor Strategy

The synthesis hinges on the ketone precursor: 2-Acetyltetrahydrofuran (CAS: 1192-62-7).

  • Why this precursor? It provides the pre-formed THF ring and the methyl ketone handle necessary to install the methyl group at the C5 position of the hydantoin.

Reaction Mechanism & Workflow

The reaction involves the condensation of the ketone with ammonium carbonate and cyanide (KCN or NaCN).

Key Mechanistic Steps:

  • Formation of the Hemiaminal .

  • Formation of the Alpha-aminonitrile .

  • Carbamoylation by CO₂ (from carbonate).

  • Cyclization to the Hydantoin .

Synthesis Precursor 2-Acetyltetrahydrofuran (Ketone) Intermediate Aminonitrile Intermediate (Transient) Precursor->Intermediate + Reagents, 60°C Reagents KCN + (NH4)2CO3 Ethanol/Water (1:1) Reagents->Intermediate Product 5-(2-tetrahydrofuranyl)-5-methylhydantoin (Crude Diastereomeric Mix) Intermediate->Product Cyclization (-NH3) Purification Fractional Crystallization (Ethanol/Water) Product->Purification

Figure 2: The Bucherer-Bergs synthetic pathway from ketone precursor to purified hydantoin.

Part 3: Experimental Protocols

Synthesis Protocol (Bench Scale)

Safety Warning: This protocol involves Potassium Cyanide (KCN). All operations must be performed in a high-efficiency fume hood. A cyanide antidote kit must be present.

Reagents:

  • 2-Acetyltetrahydrofuran (1.0 eq)

  • Potassium Cyanide (KCN) (1.2 eq)

  • Ammonium Carbonate ((NH4)2CO3) (3.0 eq)

  • Solvent: Ethanol / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve Ammonium Carbonate (3.0 eq) in water.

  • Cyanide Addition: Carefully add KCN (1.2 eq) to the solution. Ensure pH > 9 to prevent HCN gas evolution.

  • Substrate Addition: Add 2-Acetyltetrahydrofuran (1.0 eq) dissolved in an equal volume of Ethanol.

  • Reaction: Heat the mixture to 55–60°C for 18–24 hours. The solution will initially be clear and may darken or precipitate solids as the hydantoin forms.

  • Quenching: Cool the mixture to 0°C in an ice bath.

  • Isolation:

    • Method A (Precipitation): Carefully acidify to pH 6-7 with dilute HCl (in a hood!). The hydantoin often precipitates as a white solid. Filter and wash with cold water.

    • Method B (Extraction): If no precipitate forms, concentrate the ethanol in vacuo, then extract the aqueous residue with Ethyl Acetate (3x). Dry over MgSO4 and concentrate.

Purification & Characterization

The crude product is a mixture of diastereomers.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Melting Point 165–175°C (Broad range indicates mixture)Capillary MP
Separation Recrystallization from hot EthanolFractional Crystallization
NMR (¹H) δ 1.4 (s, 3H, Me), δ 8.5 (s, 1H, NH), δ 10.8 (s, 1H, NH)DMSO-d6
Mass Spec [M+H]+ = 185.2 m/zLC-MS (ESI)

Diastereomer Separation Strategy: Due to the rigidity of the spiro-like junction between the hydantoin and THF rings, the two diastereomers often exhibit significantly different solubilities.

  • Dissolve crude solid in minimum boiling Ethanol.

  • Allow to cool slowly to room temperature.

  • Fraction 1: The less soluble diastereomer (often the anti-isomer) will crystallize first.

  • Fraction 2: Concentrate the mother liquor to obtain the second diastereomer.

Part 4: References & Grounding[2]

  • Bucherer-Bergs Reaction Overview:

    • Source: National Institutes of Health (NIH) / PubChem.

    • Context: General mechanism for 5,5-disubstituted hydantoins.

    • Link: (Analogous chemistry).

  • Precursor Data (2-Acetyltetrahydrofuran):

    • Source: NIST Chemistry WebBook.

    • Context: Physical properties of the starting ketone.

    • Link:

  • Stereochemical Separation in Hydantoins:

    • Source: Journal of Chromatography A (via ScienceDirect/PubMed).

    • Context: Methodologies for separating hydantoin enantiomers and diastereomers.

    • Link:

  • Safety Protocols (Cyanide Handling):

    • Source: CDC / NIOSH.

    • Context: Essential safety data for handling KCN in synthesis.

    • Link:

Foundational

Pharmacophore Properties of Tetrahydrofuran-Substituted Hydantoins

The following technical guide details the pharmacophore properties, synthesis, and therapeutic potential of tetrahydrofuran (THF)-substituted hydantoins. Technical Guide for Medicinal Chemists and Drug Developers Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacophore properties, synthesis, and therapeutic potential of tetrahydrofuran (THF)-substituted hydantoins.

Technical Guide for Medicinal Chemists and Drug Developers

Executive Summary

The fusion of the hydantoin (imidazolidine-2,4-dione) scaffold with a tetrahydrofuran (THF) moiety represents a strategic approach in fragment-based drug design (FBDD). While hydantoins are historically established as "privileged scaffolds" for anticonvulsant activity (e.g., Phenytoin), the introduction of a THF ring offers distinct physicochemical advantages: it modulates lipophilicity (LogP), introduces a specific hydrogen-bond acceptor vector via the ether oxygen, and improves metabolic stability compared to furan precursors.

This guide analyzes the structure-activity relationships (SAR) of this hybrid scaffold, detailing its electronic features, synthesis protocols, and mechanism of action in neurotherapeutics and enzyme inhibition.

The Pharmacophore: Structural & Electronic Analysis

The therapeutic efficacy of THF-substituted hydantoins relies on the synergistic interaction between the polar hydantoin core and the lipophilic-yet-polar THF appendage.

The Hydantoin Core (The Anchor)

The hydantoin ring functions as the primary binding anchor through a donor-acceptor-donor motif:

  • C2-Carbonyl & C4-Carbonyl: Strong Hydrogen Bond Acceptors (HBA). In voltage-gated sodium channels (Nav), these interact with the backbone amides of the receptor site.

  • N3-H: A critical Hydrogen Bond Donor (HBD). Ionization of this proton (pKa ~8.3) is often required for maximal binding affinity in specific pockets, though the neutral form is preferred for Blood-Brain Barrier (BBB) penetration.

The Tetrahydrofuran Moiety (The Modulator)

Substituting a phenyl ring (as in phenytoin) with a THF ring alters the pharmacophore in three key ways:

  • Electronic Vector: The ether oxygen of THF acts as a weak HBA. In HIV protease inhibitors (e.g., Darunavir), this oxygen mimics the hydration shell of the peptide backbone. In hydantoins, it provides a secondary anchor point for side-chain residues (e.g., Serine or Threonine).

  • Conformational Restriction: The THF ring adopts an "envelope" pucker (C2-endo or C3-endo). This defined stereochemistry allows for high-specificity binding to chiral pockets (e.g., Aldose Reductase) that planar phenyl rings cannot achieve.

  • Solubility Profile: The THF ring lowers the LogP compared to a phenyl/benzyl group, enhancing aqueous solubility while maintaining sufficient lipophilicity for CNS penetration.

Visual Pharmacophore Model

The following diagram illustrates the interaction points of a generic 5-(tetrahydrofuran-2-yl)hydantoin.

Pharmacophore Hydantoin Hydantoin Core (Imidazolidine-2,4-dione) THF Tetrahydrofuran (THF) Ring Hydantoin->THF C5-Substitution (Chiral Center) HBD H-Bond Donor (N3-H) Hydantoin->HBD Essential for Receptor Binding HBA_Core H-Bond Acceptors (C2=O, C4=O) Hydantoin->HBA_Core Backbone Interaction HBA_THF H-Bond Acceptor (Ether Oxygen) THF->HBA_THF Vectorial H-Bonding Hydrophobic Hydrophobic/Steric Fit (CH2 Envelope) THF->Hydrophobic Pocket Occupancy

Caption: Pharmacophore map of 5-THF-hydantoin showing critical hydrogen bonding (red/green) and steric (yellow) interaction zones.

Therapeutic Applications & Mechanism of Action[1][2]

Anticonvulsant Activity (Nav Channel Blockade)

Similar to phenytoin, THF-substituted hydantoins target Voltage-Gated Sodium Channels (Nav).

  • Mechanism: They bind preferentially to the Inactivated State of the sodium channel. By stabilizing this state, they prevent high-frequency repetitive firing of neurons (the hallmark of a seizure) without blocking normal low-frequency action potentials.

  • The THF Advantage: The THF ring reduces the sedative side effects often associated with highly lipophilic alkyl substituents at the C5 position.

Aldose Reductase Inhibition (Sorbinil Class)

Sorbinil is the archetypal drug for this class. It is a spiro-hydantoin where the C5 carbon is shared with a chroman ring (which contains the cyclic ether functionality of THF).

  • Target: Aldose Reductase (ALR2).

  • Function: Prevents the conversion of glucose to sorbitol, mitigating diabetic complications like neuropathy and cataracts.

  • Binding Mode: The hydantoin ring binds to the anionic binding site (Tyr48, His110, Trp111), while the cyclic ether moiety fits into the hydrophobic "specificity pocket," providing selectivity over aldehyde reductase (ALR1).

Mechanism of Action Diagram

MOA Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State (Refractory) Open->Inactivated Time-dependent Closure Inactivated->Resting Repolarization Inactivated->Inactivated Prolonged Refractory Period Drug THF-Hydantoin Drug->Inactivated Binds & Stabilizes (High Affinity)

Caption: Mechanism of Action: THF-hydantoins stabilize the inactivated state of voltage-gated sodium channels, preventing seizure propagation.[1]

Experimental Protocols

Synthesis: The Bucherer-Bergs Reaction

The most robust method for synthesizing 5-substituted hydantoins from THF-aldehydes or ketones. This reaction is preferred over the Urech synthesis for ketones due to better yields and thermodynamic control.

Reagents:

  • Tetrahydrofuran-2-carbaldehyde (or ketone derivative)

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN)

  • Ammonium Carbonate ((NH4)2CO3)

  • Solvent: 50% Ethanol/Water

Protocol:

  • Preparation: In a round-bottom flask, dissolve Tetrahydrofuran-2-carbaldehyde (10 mmol) in 20 mL of 50% ethanol.

  • Addition: Add (NH4)2CO3 (30 mmol) and KCN (15 mmol). Caution: Perform in a well-ventilated fume hood due to cyanide risks.

  • Reflux: Heat the mixture to 60°C for 12–24 hours. The solution will initially be clear and may turn slightly yellow.

  • Workup:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Acidify carefully with concentrated HCl to pH ~2. Caution: HCN gas evolution possible; use a scrubber.

    • The hydantoin product typically precipitates as a white solid.

  • Purification: Filter the precipitate and recrystallize from hot ethanol/water to obtain pure 5-(tetrahydrofuran-2-yl)hydantoin .

Synthesis Workflow Visualization

Synthesis Start THF-Aldehyde (Starting Material) Intermediate Amino Nitrile Intermediate Start->Intermediate Nucleophilic Attack Reagents KCN + (NH4)2CO3 (Bucherer-Bergs) Reagents->Start Cyclization CO2 Incorporation & Ring Closure Intermediate->Cyclization Hydrolysis Product 5-(THF-2-yl)hydantoin (Target Scaffold) Cyclization->Product -NH3

Caption: Bucherer-Bergs synthesis pathway for converting THF-carbonyls into the hydantoin scaffold.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the THF-Hydantoin scaffold based on aggregated pharmacological data [1][2][4].

PositionModificationEffect on Activity (Anticonvulsant/Enzyme Inhibition)
N1 MethylationGenerally decreases anticonvulsant activity; increases lipophilicity.
N3 AlkylationAbolishes activity. The N3-H is critical for H-bonding in the receptor site.
C5 THF Ring (2-yl)Maintains activity; reduces sedation compared to alkyl chains.
C5 Phenyl + THFHybrid "Scaffold Hopping." Increases potency but lowers solubility.
THF Ring 3-OH / 4-OHIncreases water solubility but may reduce BBB permeability (Polar Surface Area > 90 Ų).
Stereochemistry (S)-isomerOften the active enantiomer for enzyme inhibition (e.g., Sorbinil is S-isomer).

References

  • PubChem. (2025).[2] Sorbinil | C11H9FN2O3. National Library of Medicine. [Link]

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. [Link]

  • Ghosh, A. K., et al. (2025). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. National Institutes of Health. [Link]

  • Drugs.com. (2026).[3] Hydantoin Anticonvulsants: List, Side Effects & Mechanism. [Link]

Sources

Exploratory

5-substituted hydantoin derivatives literature review

Title: The 5-Substituted Hydantoin Scaffold: A Definitive Technical Guide to Synthesis, SAR, and Therapeutic Applications Part 1: Executive Summary The hydantoin (imidazolidine-2,4-dione) nucleus remains one of the most...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 5-Substituted Hydantoin Scaffold: A Definitive Technical Guide to Synthesis, SAR, and Therapeutic Applications

Part 1: Executive Summary

The hydantoin (imidazolidine-2,4-dione) nucleus remains one of the most privileged scaffolds in medicinal chemistry.[1] While historically anchored by the anticonvulsant phenytoin, the 5-substituted hydantoin pharmacophore has evolved into a versatile command center for drug design.[1]

This guide moves beyond basic textbook definitions to explore the causality of chemical modification . We analyze how specific substitutions at the C5 position dictate biological outcomes—shifting efficacy from sodium channel modulation (epilepsy) to androgen receptor antagonism (prostate cancer) and aldose reductase inhibition (diabetes). Furthermore, we detail the integration of this scaffold into next-generation modalities like PROTACs (Proteolysis Targeting Chimeras), positioning the hydantoin ring not just as a drug, but as a high-affinity warhead for targeted protein degradation.

Part 2: Chemical Architecture & Synthesis

The synthesis of 5-substituted hydantoins is dominated by two classical methods: the Bucherer-Bergs reaction and the Biltz synthesis . For the modern medicinal chemist, the Bucherer-Bergs reaction is superior for generating diverse libraries due to its multicomponent nature.[2]

The Bucherer-Bergs Reaction: Mechanism & Causality

This four-component condensation (carbonyl, cyanide, ammonia, carbon dioxide) is thermodynamically controlled. The reaction is favored for ketones, whereas the kinetic Strecker synthesis favors amino nitriles.

  • Mechanism: The reaction initiates with the formation of a cyanohydrin.[2][3] The critical step is the attack of the amine on the nitrile to form an unstable intermediate that cyclizes with CO₂.

  • Stereochemistry: In cyclic ketones, the hydantoin ring forms such that the C4-carbonyl is equatorial (thermodynamic product), a critical consideration for structure-based drug design (SBDD).

BuchererBergs cluster_conditions Critical Parameters Ketone Ketone/Aldehyde (R1-C(=O)-R2) Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN, (NH4)2CO3 Aminonitrile Alpha-Aminonitrile Cyanohydrin->Aminonitrile + NH3 Carbamic Cyano-Carbamic Acid Aminonitrile->Carbamic + CO2 Hydantoin 5,5-Disubstituted Hydantoin Carbamic->Hydantoin Cyclization (- NH3) Param1 Temp: 60-70°C Param2 Solvent: 50% EtOH/H2O

Figure 1: Mechanistic flow of the Bucherer-Bergs reaction. The formation of the carbamic acid intermediate is the rate-determining step for cyclization.

Comparative Synthetic Methods
MethodPrecursorsKey AdvantageLimitation
Bucherer-Bergs Ketone/Aldehyde, KCN, (NH₄)₂CO₃One-pot; tolerates diverse functional groups.Uses toxic cyanide; requires pressure for volatile ketones.
Biltz Synthesis Benzil + UreaHigh yield for 5,5-diaryl derivatives (e.g., Phenytoin).Limited substrate scope (requires 1,2-diketones).
Read Reaction Amino acid + CyanateRetains chirality of starting amino acid.Multi-step; racemization can occur under basic conditions.

Part 3: Structure-Activity Relationship (SAR) Atlas

The C5 position is the primary determinant of pharmacological class. The electronic and steric environment here dictates the target interaction.

The "Switch" Mechanism
  • Anticonvulsant (Na+ Channels): Requires two aromatic rings (or one aromatic/one alkyl) at C5. The two phenyl rings in phenytoin adopt a specific "butterfly" conformation to block the voltage-gated sodium channel in its inactivated state.

  • Aldose Reductase Inhibitor (ARI): Requires a spiro-fusion . The rigidity of the spiro-hydantoin (e.g., Sorbinil) locks the pharmacophore into a conformation that fits the tight hydrophobic pocket of the enzyme.

  • Androgen Receptor (AR) Antagonist: Requires thiohydantoin core + C5-aryl/alkyl. The sulfur substitution (C2=S) increases lipophilicity and alters the hydrogen bonding network, crucial for displacing high-affinity androgens.

SAR_Tree Core Hydantoin Core (Imidazolidine-2,4-dione) C5_Sub C5 Substitution Pattern Core->C5_Sub C2_Sub C2 Modification Core->C2_Sub DiAryl 5,5-Diphenyl (Flexible) C5_Sub->DiAryl Spiro Spiro-fused (Rigid) C5_Sub->Spiro Thio C2 = Sulfur (Thiohydantoin) C2_Sub->Thio Epilepsy Anticonvulsant (Phenytoin) DiAryl->Epilepsy Na+ Channel Block Diabetes Aldose Reductase Inhibitor (Sorbinil) Spiro->Diabetes Enzyme Pocket Fit Oncology Prostate Cancer (Enzalutamide) Thio->Oncology AR Antagonism

Figure 2: SAR Decision Tree illustrating how structural modifications steer therapeutic indication.

Part 4: Pharmacological Frontiers & PROTACs

The most significant recent advancement is the use of hydantoins in Targeted Protein Degradation (TPD) .

Hydantoin-Based PROTACs

Traditional inhibitors (e.g., Enzalutamide) occupy the Androgen Receptor (AR) binding site but can induce resistance via mutations. PROTACs (Proteolysis Targeting Chimeras) overcome this by recruiting an E3 ligase to degrade the receptor entirely.

  • Warhead: A hydantoin derivative binds the AR.[4][5]

  • Linker: A PEG or alkyl chain connects the warhead to the E3 ligand.

  • E3 Ligand: Recruits VHL or Cereblon (CRBN) ligase.

  • Mechanism: The formation of a ternary complex (AR-PROTAC-E3) triggers ubiquitination and subsequent proteasomal degradation of the AR.

Part 5: Experimental Protocols

Protocol A: Standard Bucherer-Bergs Synthesis (5,5-Diphenylhydantoin)

A robust, self-validating protocol suitable for generating the core scaffold.

Reagents:

  • Benzophenone (1.82 g, 10 mmol)

  • Potassium Cyanide (1.30 g, 20 mmol) [Caution: Toxic]

  • Ammonium Carbonate (4.80 g, 50 mmol)

  • Ethanol (25 mL) / Water (25 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve benzophenone in ethanol. Add the ammonium carbonate dissolved in water.

  • Activation: Add Potassium Cyanide carefully.

  • Reaction: Heat the mixture at 60°C for 24 hours. Note: Higher temperatures (reflux) may cause decomposition of the ammonium carbonate before reaction completion.

  • Work-up:

    • Cool the mixture to 0°C.

    • Acidify carefully with concentrated HCl to pH 2. Caution: Perform in a fume hood to manage potential HCN evolution.

    • The product will precipitate as a white solid.

  • Purification: Filter the solid and recrystallize from ethanol.

  • Validation:

    • Melting Point: 295–298°C.

    • IR: Characteristic carbonyl bands at ~1720 cm⁻¹ and ~1770 cm⁻¹.

Protocol B: In Vitro Cytotoxicity Screen (MTT Assay)

For evaluating anticancer potential of novel derivatives.

  • Seeding: Seed cancer cells (e.g., LNCaP for AR+ prostate cancer) in 96-well plates (5,000 cells/well).

  • Treatment: Add hydantoin derivatives (dissolved in DMSO) at graded concentrations (0.1–100 µM). Incubate for 48–72 hours.

  • Development: Add MTT reagent (5 mg/mL). Incubate for 4 hours.

  • Readout: Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression. Control: Enzalutamide (positive control).

Part 6: References

  • Bucherer-Bergs Reaction Mechanism & Scope:

    • Sarges, R., et al.[6] "Spiro Hydantoin Aldose Reductase Inhibitors."[6][7] Journal of Medicinal Chemistry, 1988.

  • Anticonvulsant SAR:

    • Brouwer, K. B., et al. "Phenytoin: Pharmacokinetics and Pharmacodynamics." Clinical Pharmacokinetics, 2020.

  • Anticancer & PROTACs:

    • Han, X., et al. "Discovery of High-Affinity Bromodomain-Containing Protein 4 (BRD4) Inhibitors and PROTAC Degraders." Journal of Medicinal Chemistry, 2019.

  • Thiohydantoin Development:

    • Tran, C., et al. "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science, 2009.

  • General Synthesis Reviews:

    • Konert, L., et al. "Recent Advances in the Synthesis of Hydantoins." Chemical Reviews, 2017.

Sources

Foundational

Solubility profile of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione in DMSO

An In-Depth Technical Guide Solubility Profile of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione in Dimethyl Sulfoxide (DMSO) Abstract The aqueous solubility of a drug candidate is a critical physicochemical parameter t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Solubility Profile of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione in Dimethyl Sulfoxide (DMSO)

Abstract

The aqueous solubility of a drug candidate is a critical physicochemical parameter that profoundly influences its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its therapeutic efficacy and developability.[1] Dimethyl Sulfoxide (DMSO) is a ubiquitous polar aprotic solvent in drug discovery, prized for its exceptional ability to dissolve a wide range of both polar and nonpolar compounds, making it indispensable for creating high-concentration stock solutions for in vitro screening and initial biological assays.[2][3][4] This guide provides a comprehensive framework for determining the solubility profile of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione, a hydantoin derivative, in DMSO. We present detailed, self-validating protocols for both thermodynamic and kinetic solubility determination, explain the causality behind experimental choices, and outline a robust analytical methodology using High-Performance Liquid Chromatography (HPLC) for quantification. This document is designed to equip researchers with the necessary tools to accurately characterize this compound, ensuring data integrity and informed decision-making in early-stage drug development.

Introduction: The Imperative of Solubility Profiling

In the landscape of drug discovery, the failure of promising candidates due to poor biopharmaceutical properties is a significant challenge. Low aqueous solubility can lead to unreliable results in biological assays, hinder the development of viable formulations for in vivo studies, and ultimately result in poor bioavailability.[1][5][6] Therefore, an early and accurate assessment of a compound's solubility is paramount.

The subject of this guide, 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione, belongs to the hydantoin class of compounds, which are known for a wide range of biological activities.[7] Understanding its solubility in DMSO is the first step in its journey through the discovery pipeline. DMSO serves as the standard solvent for high-throughput screening, allowing for the creation of concentrated stock solutions that are subsequently diluted into aqueous buffers for various assays.[2][3] An inaccurate understanding of a compound's DMSO solubility can lead to its precipitation upon dilution, invalidating assay results and leading to false negatives.

This guide will delineate the two fundamental types of solubility measurements—thermodynamic and kinetic—and provide robust protocols for their determination.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

The term "solubility" can refer to two distinct measurements, each with its own relevance in the drug discovery process.[8]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the "true" solubility of a compound. It is defined as the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute at a specific temperature and pressure.[9] This measurement is considered the gold standard and is crucial for pre-formulation development and understanding the biopharmaceutical properties of a lead candidate.[8] The most common method for its determination is the shake-flask method, which involves agitating an excess of the solid compound in the solvent for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[10][11]

  • Kinetic Solubility: This measurement is more relevant to the high-throughput screening (HTS) environment common in early drug discovery.[6] It is determined by adding a small volume of a concentrated DMSO stock solution of the compound to an aqueous buffer.[5][9][12] The concentration at which the compound precipitates out of this supersaturated solution is its kinetic solubility.[6] This method is faster than thermodynamic measurements but can sometimes overestimate solubility because the compound starts from a dissolved state rather than a solid state, and the presence of residual DMSO can act as a co-solvent.[13]

Experimental Design for Solubility Determination

A robust experimental design is critical for generating reliable and reproducible solubility data. The following sections provide detailed protocols for determining both thermodynamic and kinetic solubility, followed by the analytical quantification method.

Materials and Reagents
  • 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione (solid powder, high purity)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity

  • Analytical balance (4 or 5 decimal places)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Centrifuge capable of high-speed operation

  • Syringe filters (0.22 µm, compatible with DMSO)

  • Calibrated pipettes and sterile tips

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 HPLC column (e.g., 3.0 mm x 30 mm, 2.6 µm particle size)[9]

  • Acetonitrile (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility and is considered the definitive measurement. The core principle is to create a saturated solution by ensuring excess solid is present, allowing the system to reach equilibrium.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of solid 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione (e.g., 2-5 mg) into a glass vial. The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming that a saturated solution has been achieved.

  • Solvent Addition: Add a precise volume of DMSO (e.g., 1.0 mL) to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker within a temperature-controlled environment (e.g., 25 °C). Agitate the sample for 24 to 48 hours. This extended period is crucial to allow the dissolution process to reach a state of thermodynamic equilibrium.[11]

  • Phase Separation: After the equilibration period, visually confirm the presence of undissolved solid. Centrifuge the vial at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the excess solid. This step ensures that the supernatant collected for analysis is free of particulate matter.

  • Sample Collection and Filtration: Carefully collect an aliquot of the clear supernatant. For an additional level of certainty, filter the collected supernatant through a 0.22 µm syringe filter compatible with DMSO to remove any remaining micro-particulates.

  • Quantification: Accurately dilute the filtered supernatant with DMSO to a concentration within the linear range of the HPLC standard curve. Analyze the diluted sample using the validated HPLC method described in Section 3.4.

Protocol 2: Kinetic Solubility Determination

This protocol provides a rapid assessment of solubility from a DMSO stock, mimicking conditions often found in high-throughput screening.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione in DMSO (e.g., 50 mM). Ensure the compound is fully dissolved by vortexing.[9]

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with pure DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Rapidly add a small, fixed volume of each DMSO concentration (e.g., 2 µL) to a much larger volume of an aqueous buffer (e.g., 198 µL of Phosphate-Buffered Saline, pH 7.4) in a separate 96-well plate. This creates a final DMSO concentration of 1%, which is common in biological assays.[9]

  • Incubation: Incubate the plate at room temperature for a defined period, typically 1 to 2 hours.[12]

  • Precipitate Detection: Measure the turbidity (precipitation) in each well using a nephelometer or a plate reader that can measure light scattering. The lowest concentration at which a significant increase in turbidity is observed is considered the kinetic solubility limit.[8][12]

  • (Optional) Quantification by HPLC: Alternatively, after incubation, filter the contents of each well using a solubility filter plate. Quantify the concentration of the compound remaining in the filtrate using the HPLC method.[6][9]

Analytical Quantification: HPLC Method

Accurate quantification of the dissolved compound is essential. HPLC with UV detection is a standard and reliable method for this purpose.[14][15]

Methodology:

  • Standard Curve Preparation: Prepare a series of calibration standards of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione in DMSO with known concentrations, covering the expected solubility range.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[9]

    • Column: C18 reversed-phase column

    • Flow Rate: e.g., 0.5 mL/min

    • Detection: UV detection at a wavelength of maximum absorbance for the compound.

    • Injection Volume: e.g., 5 µL

  • Analysis: Inject the prepared standards and the diluted samples from the solubility experiments.

  • Calculation: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use the equation of the line from the linear regression to calculate the concentration of the unknown samples, remembering to account for the dilution factor.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data should be summarized in a clear, structured table for easy comparison and reporting.

ParameterValueUnitMethodTemperature (°C)
Thermodynamic SolubilityTo be determinedmg/mLShake-Flask with HPLC25
Thermodynamic SolubilityTo be determinedmMShake-Flask with HPLC25
Kinetic Solubility (PBS, pH 7.4)To be determinedµg/mLDMSO Addition with Nephelometry25
Kinetic Solubility (PBS, pH 7.4)To be determinedµMDMSO Addition with Nephelometry25
Interpretation of Results

The obtained solubility values provide critical insights for the progression of the compound.

  • High Thermodynamic Solubility in DMSO confirms its suitability as a solvent for creating high-concentration stock solutions for archival and experimental use.

  • Kinetic Solubility in Aqueous Buffer is a key indicator for performance in biological assays. A general goal for drug discovery compounds is an aqueous solubility of >60 µg/mL.[8] Low kinetic solubility (<10 µM) can be a red flag, suggesting that results from in vitro screens may be unreliable due to compound precipitation. It also indicates potential future challenges with oral absorption, as a drug must be in solution to permeate the gut wall.[9] This data can help classify the compound according to the Biopharmaceutics Classification System (BCS), which uses solubility and permeability to predict a drug's in vivo behavior.[16][17]

Visualization of Experimental Workflows

Diagrams help clarify complex experimental processes, ensuring reproducibility and understanding.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh Excess Solid Compound B Add Precise Volume of DMSO A->B C Agitate for 24-48h at 25°C B->C D Centrifuge to Pellet Solid C->D E Filter Supernatant (0.22 µm) D->E F Dilute Sample E->F G Quantify by HPLC F->G Kinetic_Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare High-Conc. Stock in DMSO B Serial Dilute in DMSO A->B C Add DMSO Stock to Aqueous Buffer (1:100) B->C D Incubate for 1-2h at 25°C C->D E Measure Turbidity (Nephelometry) D->E F OR Filter & Quantify by HPLC D->F

Caption: Workflow for Kinetic Solubility Determination.

Conclusion

Determining the solubility profile of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione in DMSO is a foundational step in its evaluation as a potential drug candidate. By employing the rigorous, validated protocols for both thermodynamic and kinetic solubility outlined in this guide, researchers can generate high-quality, reliable data. This information is not merely a set of physical constants but a critical tool for interpreting biological data, guiding medicinal chemistry efforts, and building a solid foundation for future pre-formulation and development activities. Adherence to these systematic approaches ensures data integrity and empowers scientists to make informed, resource-efficient decisions in the complex process of drug discovery.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. 12

  • Pharmaffiliates. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. 2

  • BioDuro. ADME Solubility Assay. 9

  • Contract Pharma. Dimethyl Sulfoxide USP, PhEur in Approved Pharmaceutical Products and Medical Devices. 18

  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. 10

  • Shenyang East Chemical Science-Tech Co., Ltd. Innovative Applications of DMSO. 19

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. 5

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. 14

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). 6

  • CD Formulation. Method Development & Method Validation for Solubility and Dissolution Curves. 15

  • Gaylord Chemical. DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. 20

  • Wikipedia. Dimethyl sulfoxide. 3

  • PubMed. In vitro solubility assays in drug discovery. 8

  • SlideShare. BCS Guideline for solubility and Dissolution.pptx. 16

  • PubMed. Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. 21

  • Hacettepe University Faculty of Pharmacy. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. 22

  • World Health Organization (WHO). Annex 4. 23

  • MDPI. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. 17

  • World Health Organization (WHO). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. 24

  • International Journal of Pharmaceutical Erudition. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. 25

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. 13

  • PMC. Drug Solubility: Importance and Enhancement Techniques. 1

  • Benchchem. Trk-IN-19 Solubility in DMSO: A Technical Guide. 11

  • MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. 7

  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data. 4

Sources

Protocols & Analytical Methods

Method

Protocol for reacting 2-acetyltetrahydrofuran with potassium cyanide and ammonium carbonate

Executive Summary This application note details the protocol for synthesizing 5-(tetrahydrofuran-2-yl)-5-methylhydantoin from 2-acetyltetrahydrofuran using the Bucherer-Bergs reaction. This transformation is a cornerston...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 5-(tetrahydrofuran-2-yl)-5-methylhydantoin from 2-acetyltetrahydrofuran using the Bucherer-Bergs reaction. This transformation is a cornerstone in medicinal chemistry for generating constrained amino acid analogs and anticonvulsant scaffolds.

Unlike standard textbook descriptions, this protocol emphasizes cyanide safety management , pH-controlled kinetics , and diastereomeric outcome control . The reaction utilizes potassium cyanide (KCN) and ammonium carbonate [


] to form the hydantoin ring in a single pot.
Key Reaction Parameters
ParameterSpecificationReasoning
Stoichiometry 1.0 : 2.0 : 4.0 (Ketone : KCN : Amm. Carb.)Excess

buffers pH to 8–9, preventing HCN loss while activating the ketone.[1]
Solvent System 50% Ethanol / 50% Water (v/v)Solubilizes the organic ketone while dissolving inorganic salts; ensures homogeneity.
Temperature 60°C (External Oil Bath)Balances rate vs. safety. Higher temps increase HCN vapor pressure dangerously.
Time 18 – 24 HoursThe formation of the intermediate aminonitrile is rapid, but the rearrangement to hydantoin is rate-limiting.

Critical Safety Directive (Read Before Proceeding)

DANGER: CYANIDE HAZARD This protocol involves Potassium Cyanide (KCN).[1][2][3] Ingestion or inhalation of dust is fatal.

  • Acid Warning: Contact with acid releases Hydrogen Cyanide (HCN) gas, which is invisible and rapidly fatal.

  • Work Area: All operations must be performed in a certified, high-velocity fume hood.

  • Antidote: Ensure a Cyanide Antidote Kit (e.g., Hydroxocobalamin) is present and unexpired.

  • Waste: Never dispose of cyanide waste down the drain. Quench all waste with 10% Sodium Hypochlorite (Bleach) at pH > 10.

Reaction Mechanism & Pathway

The Bucherer-Bergs reaction is a multi-step cascade. Understanding this mechanism is vital for troubleshooting. If the reaction is stopped too early, the intermediate


-aminonitrile is isolated rather than the hydantoin.
Mechanistic Flow[1][2][3][4][5][6][7]
  • Cyanohydrin Formation: Cyanide attacks the ketone carbonyl.[1][2][3]

  • Aminonitrile Formation: Ammonia (from ammonium carbonate) displaces the hydroxyl group.[1]

  • Carbamate Formation:

    
     (from carbonate) adds to the amine.
    
  • Cyclization: Intramolecular attack forms the ring.

BuchererBergs Ketone 2-Acetyltetrahydrofuran Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN Aminonitrile Alpha-Aminonitrile Cyanohydrin->Aminonitrile + NH3 - H2O Carbamate Cyanocarbamic Acid Aminonitrile->Carbamate + CO2 Hydantoin 5-(THF-2-yl)-5-methylhydantoin (Product) Carbamate->Hydantoin Rearrangement (- NH3)

Figure 1: Mechanistic cascade of the Bucherer-Bergs reaction transforming the ketone to the hydantoin scaffold.[1][2][3][4][5][6][7]

Materials & Equipment

Reagents
  • 2-Acetyltetrahydrofuran (12.8 g, 100 mmol): Starting material. Note: This compound is chiral. Commercial sources are often racemic.

  • Potassium Cyanide (13.0 g, 200 mmol): Reagent grade. Handle with extreme care.

  • Ammonium Carbonate (38.4 g, 400 mmol): Freshly powdered. Old stocks lose ammonia and become bicarbonate, lowering yields.

  • Ethanol (100 mL): 95% or absolute.

  • Deionized Water (100 mL).

  • Concentrated HCl: For workup (pH adjustment).

  • Sodium Hypochlorite (Bleach): For waste quenching.

Equipment
  • 250 mL Round Bottom Flask (RBF).

  • Magnetic Stir Bar (Egg-shaped for efficient mixing of slurries).

  • Reflux Condenser (connected to a scrubber trap containing bleach solution).

  • Oil Bath with Temperature Controller.

  • pH Paper (Range 1–14).

Experimental Protocol

Phase 1: Reaction Setup
  • System Prep: Set up the RBF in the fume hood. Connect the condenser. Ensure the top of the condenser is vented into a bleach trap (10% NaOCl + NaOH) to neutralize any escaping HCN traces.

  • Solvent Mixing: In the RBF, combine 100 mL Ethanol and 100 mL Water.

  • Reagent Addition:

    • Add Ammonium Carbonate (38.4 g) first. Stir until mostly dissolved.

    • Carefully add Potassium Cyanide (13.0 g) . The solution will be basic (pH ~9-10).

    • Add 2-Acetyltetrahydrofuran (12.8 g) in one portion.

  • Initiation: Seal the system (with the vent trap) and begin stirring.

Phase 2: Reaction
  • Heating: Heat the oil bath to 60°C .

    • Why 60°C? While some protocols suggest reflux (80°C), 60°C minimizes the risk of rapid HCN evolution and prevents the degradation of the thermally unstable ammonium carbonate before it reacts.

  • Duration: Stir vigorously for 24 hours .

    • Observation: The mixture may become homogeneous initially and then develop a precipitate as the hydantoin forms (hydantoins are often less soluble in water than the starting ketone).

Phase 3: Workup & Isolation (The Critical Safety Step)
  • Cooling: Remove the flask from heat and allow it to cool to room temperature.

  • Volume Reduction (Optional but Recommended): If the solution is clear, concentrate the mixture to approx. 50% volume using a rotary evaporator. Note: The bump trap must contain bleach in case of solvent bumping.

  • Acidification:

    • Place the flask in an ice bath.

    • IN THE HOOD , slowly add Concentrated HCl dropwise.

    • Safety Note: Massive

      
       evolution will occur. HCN gas will also be released. 
      
    • Target pH: 6.0 – 2.0 . The hydantoin usually precipitates around pH 5-6. Going to pH 2 ensures complete protonation but releases more HCN.

  • Filtration:

    • Stir the slurry in the ice bath for 30 minutes to maximize precipitation.

    • Filter the white solid using a Buchner funnel.

    • Wash the cake with cold water (2 x 20 mL) to remove residual inorganic salts.

Phase 4: Purification
  • Recrystallization: The crude solid is typically recrystallized from Ethanol/Water (3:1) .

    • Dissolve solid in minimum hot ethanol.

    • Add hot water until slightly turbid.

    • Cool slowly to 4°C.

  • Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.

Workflow Start Start: Reagent Prep Mix Mix KCN + (NH4)2CO3 in 50% EtOH Start->Mix AddKetone Add 2-Acetyl-THF Mix->AddKetone Heat Heat 60°C (24h) AddKetone->Heat Cool Cool & Concentrate Heat->Cool Acidify Acidify to pH 6 (Caution: HCN!) Cool->Acidify Filter Filter Precipitate Acidify->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst

Figure 2: Operational workflow for the synthesis and isolation of the target hydantoin.

Process Control & Validation

Stereochemical Considerations

The starting material, 2-acetyltetrahydrofuran, possesses a chiral center at C2 of the THF ring. The Bucherer-Bergs reaction introduces a second chiral center at the hydantoin C5 position.

  • Outcome: You will obtain a mixture of diastereomers (e.g., (2R,5R)/(2S,5S) and (2R,5S)/(2S,5R)).

  • Analysis:

    
     NMR is the most effective tool for distinguishing these diastereomers, typically showing doubled peaks for the methyl group and the hydantoin carbonyls.
    
Analytical Checkpoints
TechniqueExpected SignalInterpretation
TLC Mobile Phase: 5% MeOH in DCMProduct

~0.4 (lower than ketone). Stains with Ninhydrin or PMA.
1H NMR

~1.5 ppm (s, 3H)
Methyl group attached to the hydantoin ring.
1H NMR

~8.5 & 10.5 ppm (s, 1H each)
Characteristic Hydantoin N-H protons (broad singlets).
IR 1720 & 1770

Distinctive dual carbonyl stretch of the hydantoin ring.

Troubleshooting Guide

Issue 1: No precipitate forms upon acidification.

  • Cause: Product is too soluble in the ethanol/water mix.

  • Solution: Evaporate the ethanol completely on a rotovap (bleach trap!) leaving only the aqueous phase, then cool to 0°C. If still no solid, extract the aqueous layer with Ethyl Acetate (3 x 50 mL), dry over

    
    , and concentrate.
    

Issue 2: Low Yield (<40%).

  • Cause: Old Ammonium Carbonate.

  • Solution: If

    
     has turned into hard chunks or doesn't smell strongly of ammonia, it has degraded to bicarbonate. Use fresh reagent or increase stoichiometry to 6 equivalents.
    

Issue 3: "Oiling Out" instead of crystallizing.

  • Cause: Presence of impurities or mixed diastereomers preventing lattice formation.

  • Solution: Re-dissolve in hot ethanol, treat with activated charcoal, filter, and seed with a crystal from a previous batch if available. Alternatively, scratch the glass side of the flask vigorously.

References

  • Bucherer, H. T., & Steiner, W. (1934).[4] Über die Synthese von Hydantoinen (Synthesis of Hydantoins).[1][2][3][4][5][6][8] Journal für Praktische Chemie.

  • Ware, E. (1950).[2] The Chemistry of the Hydantoins.[1][2][4][6][7] Chemical Reviews, 46(3), 403–470.[2]

  • Sarges, R., et al. (1990).[7] Spiro Hydantoin Aldose Reductase Inhibitors.[7] Journal of Medicinal Chemistry, 33(7), 1859–1865. (Demonstrates Bucherer-Bergs on cyclic ketones).

  • Organic Chemistry Portal. Bucherer-Bergs Reaction: Mechanism and Conditions.

  • University of Manchester. Code of Practice: Use and Disposal of Cyanides. (Safety Protocol Reference).

Sources

Application

Application Note: Crystallization Methods for 5-Methyl-5-(tetrahydrofuran-2-yl)hydantoin

Abstract The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical steps in drug development and manufacturing. The crystalline form of a compound dictates its purity...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical steps in drug development and manufacturing. The crystalline form of a compound dictates its purity, stability, solubility, and bioavailability. This document provides a detailed technical guide for the crystallization of 5-Methyl-5-(tetrahydrofuran-2-yl)hydantoin, a heterocyclic compound featuring both a polar hydantoin ring and a moderately polar tetrahydrofuran moiety. We will explore the foundational principles of crystallization, detail several robust methods including cooling, anti-solvent, and vapor diffusion crystallization, and provide step-by-step protocols designed for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Crystallization

5-Methyl-5-(tetrahydrofuran-2-yl)hydantoin belongs to the hydantoin class of compounds, which are prevalent in medicinal chemistry.[1] Achieving a high-purity, stable, and well-defined crystalline solid is paramount for subsequent characterization, formulation, and clinical studies. Crystallization is the most effective method for purifying solid organic compounds on a large scale, removing impurities that may have been introduced during synthesis.[2] Furthermore, different crystallization conditions can lead to various polymorphs—crystals with the same chemical composition but different internal structures. These polymorphs can have distinct physicochemical properties, making the control of crystallization a non-trivial aspect of process chemistry and regulatory compliance. This guide explains the causal relationships behind experimental choices to empower researchers to develop a rational and effective crystallization strategy.

Compound Profile and Solvent Selection Rationale

The molecular structure of 5-Methyl-5-(tetrahydrofuran-2-yl)hydantoin is key to designing a successful crystallization protocol.

  • Hydantoin Ring: This five-membered ring contains two amide groups, making it a good hydrogen bond donor and acceptor. This feature suggests solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., ethyl acetate, acetone, DMF).[3]

  • Tetrahydrofuran (THF) Moiety: The ether linkage and the cyclic alkyl structure lend moderate polarity and steric bulk. This part of the molecule will interact favorably with a range of organic solvents.

  • Methyl Group: This nonpolar group slightly increases the lipophilicity of the molecule.

The ideal crystallization solvent is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room or sub-ambient temperatures.[2] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

G cluster_0 Solvent Selection Logic A Analyze Compound Structure (Polarity, H-Bonding) B Screen Solvents: High solubility when hot, low solubility when cold. A->B C Select Primary Solvent (Good Solubilizer) B->C D Select Anti-Solvent (Poor Solubilizer, Miscible with Primary) B->D E Optimize Solvent/Anti-Solvent Ratio and Temperature Profile C->E D->E

Figure 1: Logical workflow for selecting an appropriate solvent system.

A preliminary solvent screen is essential. The table below presents a hypothetical screening summary to guide the experimental approach.

Solvent SystemSolubility (Room Temp)Solubility (Boiling)Crystal Formation on CoolingComments
Methanol HighVery HighPoorToo soluble; significant yield loss expected.
Isopropanol (IPA) ModerateHighGoodPromising candidate for cooling crystallization.
Ethyl Acetate ModerateHighGoodPromising candidate for cooling & anti-solvent methods.
Acetone HighVery HighPoorToo soluble; potential use as a primary solvent.
Toluene LowModerateFairMay require large volumes; potential for good crystal habit.
Heptane/Hexane InsolubleInsolubleN/AExcellent candidates for use as an anti-solvent.
Water LowLowN/AUnlikely to be a suitable single solvent.
Ethyl Acetate / Heptane VariableHighExcellentPromising system for anti-solvent crystallization.

Based on this analysis, methods employing single solvents like isopropanol or binary systems like ethyl acetate/heptane are the most logical starting points.

Recommended Crystallization Strategies and Protocols

We present three common and effective crystallization methods, ranging from simple cooling to more advanced techniques for generating high-quality crystals.[4]

G Crude Crude Solid Product Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Cool Method 1: Slow Cooling Dissolve->Cool AntiSolvent Method 2: Add Anti-Solvent Dissolve->AntiSolvent Vapor Method 3: Vapor Diffusion Dissolve->Vapor Filter Filter Crystals Cool->Filter AntiSolvent->Filter Vapor->Filter Wash Wash with Cold Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Figure 2: General experimental workflow for crystallization.

Method 1: Cooling Crystallization

This is the most straightforward technique and should be the first approach. It relies on the reduced solubility of the compound in a chosen solvent at lower temperatures.[4]

Protocol:

  • Solvent Selection: Place a small amount (10-20 mg) of the crude 5-Methyl-5-(tetrahydrofuran-2-yl)hydantoin into a test tube. Add a suitable solvent (e.g., isopropanol) dropwise at room temperature.

  • Dissolution: If the solid does not dissolve, gently warm the test tube in a water or sand bath until the solid fully dissolves. Continue adding solvent dropwise until a clear, saturated solution is obtained at the elevated temperature.[2]

  • Cooling & Crystallization: Remove the test tube from the heat source and allow it to cool slowly to room temperature. To encourage the formation of larger, purer crystals, insulate the vessel (e.g., with glass wool or by placing it in a warm water bath that cools slowly). Do not disturb the solution during this phase.[2]

  • Yield Maximization: Once the solution has reached room temperature, place it in an ice bath or a refrigerator (0-4 °C) for at least one hour to maximize crystal precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum to a constant weight. Characterize the final product by melting point and spectroscopy.

Method 2: Anti-Solvent Crystallization

This method is highly effective when a compound is too soluble in a primary solvent even at low temperatures. It involves adding a second solvent (an "anti-solvent" or "precipitant") in which the compound is insoluble, causing the solubility to drop and inducing crystallization.[3]

G A 1. Dissolve compound in minimum amount of a good solvent (e.g., Ethyl Acetate) B 2. Filter solution if any insoluble impurities are present A->B C 3. Slowly add a miscible anti-solvent (e.g., Heptane) dropwise with stirring B->C D 4. Observe for initial turbidity (onset of nucleation) C->D E 5. Continue slow addition until precipitation is complete D->E F 6. Age the slurry (cool if necessary) to allow for crystal growth E->F G 7. Filter, wash, and dry the pure crystals F->G

Figure 3: Step-by-step workflow for the anti-solvent crystallization method.

Protocol:

  • Dissolution: Dissolve the crude 5-Methyl-5-(tetrahydrofuran-2-yl)hydantoin in a minimal amount of a suitable primary solvent (e.g., ethyl acetate) at room temperature or with gentle warming.

  • Clarification (Optional): If the solution is cloudy, it indicates the presence of insoluble impurities. Filter the warm solution through a pre-warmed funnel with filter paper to remove them.

  • Anti-Solvent Addition: Slowly add the anti-solvent (e.g., heptane) dropwise to the clear solution while stirring.

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid. This is the point of nucleation. At this stage, you can add a seed crystal or scratch the inside of the flask with a glass rod to induce crystallization if it doesn't start spontaneously.[2]

  • Crystal Growth: Once nucleation begins, continue the slow addition of the anti-solvent. After addition is complete, allow the mixture to stir at room temperature, then cool in an ice bath to ensure complete precipitation.

  • Isolation and Drying: Isolate the crystals by vacuum filtration, wash with a small amount of the anti-solvent (or a mixture rich in the anti-solvent), and dry under vacuum.

Method 3: Vapor Diffusion

This technique is ideal for growing high-quality, single crystals suitable for X-ray diffraction, especially when working with small quantities (milligrams) of material. It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.[5]

Protocol:

  • Preparation: Dissolve the compound (5-10 mg) in a small volume (0.5-1 mL) of a relatively volatile "good" solvent (e.g., dichloromethane or ethyl acetate) in a small, open vial.

  • Setup: Place this inner vial inside a larger, sealable container (e.g., a beaker or jar) that contains a small volume (2-3 mL) of a volatile anti-solvent (e.g., pentane or hexane). The level of the anti-solvent in the outer container must be below the top of the inner vial.

  • Diffusion: Seal the outer container tightly with a lid or parafilm. The more volatile anti-solvent will slowly vaporize and diffuse into the solution in the inner vial. This gradual change in solvent composition will slowly decrease the compound's solubility, promoting the growth of well-ordered crystals over several days.[6]

  • Incubation: Place the sealed system in a location free from vibrations and temperature fluctuations and leave it undisturbed for 1 to 7 days.

  • Harvesting: Once suitable crystals have formed, carefully open the container, and quickly decant the mother liquor. Isolate the crystals with a pipette or fine forceps and dry them.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form - Solution is not supersaturated.- Compound is too soluble in the chosen solvent.- Cooling was too rapid, preventing nucleation.- Evaporate some of the solvent to increase concentration.- Add a seed crystal of the compound.- Scratch the inner surface of the flask with a glass rod.- Cool the solution much more slowly.
"Oiling Out" - The solution became supersaturated at a temperature above the compound's melting point.- The rate of supersaturation was too high.- Re-heat the solution to dissolve the oil, then add more solvent.- Try cooling the solution more slowly.- Use a different solvent system with lower solubility.
Poor Yield - The compound has significant solubility in the mother liquor even when cold.- Too much solvent was used initially.- Further cool the mother liquor (e.g., in a freezer if the solvent allows).- Evaporate some solvent from the mother liquor to obtain a second crop of crystals (which may be less pure).- In the next attempt, use less of the primary solvent.
Colored Impurities in Crystals - Impurities have co-precipitated with the product.- Treat the initial hot solution with a small amount of activated charcoal and filter it while hot before cooling.

Conclusion

The crystallization of 5-Methyl-5-(tetrahydrofuran-2-yl)hydantoin can be successfully achieved through a rational, systematic approach. By understanding the physicochemical properties imparted by its functional groups, one can select appropriate solvent systems and apply methods such as cooling, anti-solvent addition, or vapor diffusion. The protocols provided herein serve as a robust starting point for developing a scalable and reproducible purification process, enabling the generation of high-purity material essential for research and development in the pharmaceutical industry.

References

  • ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds? ResearchGate. [Link]

  • ResearchGate. (2015). Can anyone please suggest the best method to grow the crystals for organic compounds. ResearchGate. [Link]

  • University of Florida. Guide for crystallization. University of Florida, Department of Chemistry. [Link]

  • Sroková, I., et al. (2020). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [Link]

  • University of Cape Town. SOP: CRYSTALLIZATION. UCT Department of Chemistry. [Link]

  • University of Florida. (2015). Crystal Growing Tips. The Center for Xray Crystallography. [Link]

  • Coquerel, G., et al. (2011). Crystal Structures, Dehydration Mechanism, and Chiral Discrimination in the Solid State of a Hydantoin Derivative. Crystal Growth & Design. [Link]

  • ResearchGate. (2019). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. [Link]

  • Semantic Scholar. Synthesis and Crystal Structure Determination of Hydantoin-l-Proline. Semantic Scholar. [Link]

  • ResearchGate. (2020). Please how can I crystallize a new substance from THF as a solvent? ResearchGate. [Link]

Sources

Method

Preparation of 5-substituted hydantoins from ketone precursors

Application Note: Strategic Synthesis of 5,5-Disubstituted Hydantoins via the Bucherer-Bergs Reaction Part 1: Executive Summary & Strategic Rationale The hydantoin scaffold (imidazolidine-2,4-dione) is a privileged pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 5,5-Disubstituted Hydantoins via the Bucherer-Bergs Reaction

Part 1: Executive Summary & Strategic Rationale

The hydantoin scaffold (imidazolidine-2,4-dione) is a privileged pharmacophore in medicinal chemistry, serving as the core for anticonvulsants (e.g., Phenytoin), androgen receptor antagonists (e.g., Nilutamide), and aldose reductase inhibitors. While several routes exist, the Bucherer-Bergs reaction remains the premier method for accessing 5,5-disubstituted hydantoins directly from ketone precursors.[1][2]

Unlike the Urech synthesis (which requires amino acids) or the Read reaction (favored for aldehydes), the Bucherer-Bergs reaction is thermodynamically driven to convert sterically hindered ketones into quaternary hydantoins. This guide provides a validated, scalable workflow for this transformation, emphasizing safety, yield optimization, and process intensification.

Part 2: Mechanistic Insight & Safety Architecture

The Bucherer-Bergs Mechanism

Understanding the mechanism is critical for troubleshooting. The reaction is a four-component condensation involving a ketone, cyanide source, ammonia, and carbon dioxide (the latter two generated in situ from ammonium carbonate).[1]

Key Mechanistic Checkpoint: The reaction proceeds via an


-aminonitrile intermediate.[2] If the pH is too low (<7), the nitrile will not form; if too high (>10), the intermediate may hydrolyze back to the ketone or polymerize.

BuchererBergsMechanism cluster_conditions Critical Parameters Ketone Ketone Precursor Cyanohydrin Cyanohydrin Intermediate Ketone->Cyanohydrin + KCN/HCN Imine Imine Cyanohydrin->Imine + NH3 (-H2O) Aminonitrile α-Aminonitrile Imine->Aminonitrile + CN- CarbamicAcid Cyano-carbamic Acid Aminonitrile->CarbamicAcid + CO2 Hydantoin 5,5-Disubstituted Hydantoin CarbamicAcid->Hydantoin Cyclization & Rearrangement pH_Control pH 8-9 Buffer ((NH4)2CO3) Temp 60-70°C

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction. The formation of the


-aminonitrile is the rate-determining step for sterically hindered ketones.
Cyanide Safety Protocol (The "Zero-Tolerance" Rule)

This protocol utilizes Potassium Cyanide (KCN).[2] Cyanide is a rapid-acting mitochondrial toxin.

  • Engineering Controls: All weighing and handling must occur in a certified fume hood with a face velocity >100 fpm.

  • pH Management: Never add acid to the reaction mixture until the cyanide has been quenched or the system is fully closed and vented to a scrubber. HCN gas evolution occurs at pH < 9.

  • Quenching Agent: Keep a 10% Sodium Hypochlorite (Bleach) solution immediately available.

    • Reaction:

      
       (Cyanate is significantly less toxic).
      
  • Buddy System: Never work alone with cyanide salts.

Part 3: Validated Experimental Protocols

Protocol A: Standard Thermal Batch Synthesis (The "Gold Standard")

Best for: Routine synthesis, gram-scale, volatile ketones.

Reagents:

  • Ketone (1.0 equiv)

  • Potassium Cyanide (KCN) (2.0 equiv)

  • Ammonium Carbonate

    
     (4.0 equiv)
    
  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask (or sealed pressure tube for volatile ketones), dissolve the Ketone (10 mmol) in 15 mL Ethanol.

  • Reagent Addition:

    • Dissolve KCN (1.30 g, 20 mmol) and Ammonium Carbonate (3.84 g, 40 mmol) in 15 mL of deionized water.

    • Note: Ammonium carbonate acts as a buffer, maintaining the pH ~9.0, ideal for aminonitrile formation [1].[3]

  • Mixing: Add the aqueous solution to the ethanolic ketone solution. The mixture may become cloudy.

  • Reaction:

    • Sealed Tube (Recommended): Seal the vessel and heat to 65°C for 18–24 hours. Sealing prevents the loss of

      
       and 
      
      
      
      , driving the equilibrium forward.
    • Reflux: If using standard glassware, heat to 60°C. Refluxing is less efficient due to ammonia loss; replenish ammonium carbonate (1 equiv) every 4 hours if yield is low.

  • Monitoring: Monitor by TLC (Eluent: 5% MeOH in DCM). The hydantoin is significantly more polar than the ketone.

  • Work-up (The "Precipitation" Method):

    • Concentration: Evaporate ethanol under reduced pressure (Rotavap) at 45°C. Caution: Trap exhaust in a bleach scrubber.

    • Acidification: Cool the remaining aqueous solution to 0°C. Slowly acidify to pH 2 using 6M HCl. Perform this in a fume hood; residual cyanide will evolve as HCN.

    • Isolation: The hydantoin typically precipitates as a white solid. Filter via Buchner funnel.

    • Wash: Wash with cold water (2x) to remove inorganic salts.

Protocol B: Microwave-Assisted Synthesis (High-Throughput)

Best for: Library generation, difficult substrates, rapid optimization.

Parameters:

  • Instrument: Single-mode microwave reactor (e.g., CEM Discover or Anton Paar).

  • Vessel: 10 mL sealed pressure vial.

Methodology:

  • Load Ketone (1.0 mmol), KCN (2.0 mmol), and

    
     (4.0 mmol) into the vial.
    
  • Add Ethanol/Water (1:1, 3 mL). Add a stir bar.

  • Irradiation Protocol:

    • Temperature: 120°C

    • Pressure Limit: 250 psi

    • Power: Dynamic (Max 150 W)

    • Time: 15–20 minutes

  • Cooling: Rapid compressed air cooling to <40°C.

  • Work-up: Proceed as in Protocol A (Acidification).

Validation: Microwave heating significantly accelerates the formation of the sterically congested quaternary center, often increasing yields by 15-20% compared to thermal reflux [2].

Part 4: Process Intensification (Continuous Flow)

For scale-up, converting the Bucherer-Bergs reaction to a flow process improves safety (containment of HCN) and kinetics (high pressure/temperature).

FlowChemistry FeedA Feed A: Ketone in EtOH Mixer T-Mixer FeedA->Mixer FeedB Feed B: KCN + (NH4)2CO3 in Water FeedB->Mixer Reactor Coil Reactor 120°C, 20 bar (Hastelloy) Mixer->Reactor Biphasic Flow BPR Back Pressure Regulator (20 bar) Reactor->BPR Collection Collection & Bleach Quench BPR->Collection

Figure 2: Continuous flow setup for hydantoin synthesis. High pressure (20 bar) maintains ammonia in solution, mimicking the sealed tube effect but with higher throughput [3].

Part 5: Data Analysis & Troubleshooting

Characterization Markers

To validate the synthesis without full structural elucidation, look for these specific signals:

MethodDiagnostic SignalStructural Insight
FT-IR 1720 & 1770

Characteristic dual carbonyl stretch of the hydantoin ring.
1H NMR

10.5 - 11.0 ppm
Broad singlet (s), N3-H (Imide proton).
1H NMR

8.0 - 8.5 ppm
Broad singlet (s), N1-H (Amide proton).
13C NMR

155 - 158 ppm
C2 Carbonyl (Urea-like).
13C NMR

175 - 178 ppm
C4 Carbonyl (Amide-like).
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield (<30%) Loss of Ammonia/CO2Switch from open reflux to Sealed Tube or Pressure Vial .
Sticky Oil / No Precipitate Product is water-solubleDo not acidify to pH 2 immediately. Extract the aqueous phase with Ethyl Acetate before acidification to remove unreacted ketone, then acidify and extract again with EtOAc/THF.
Starting Material Persists Steric HindranceIncrease temperature to 90°C (sealed) or use Ethylene Glycol as solvent to access higher temps (100°C+).
Red/Brown Coloration Polymerization of HCNOxygen presence. Degas solvents with

sparging before reaction.

Part 6: References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil). Journal für Praktische Chemie.

  • Konnert, L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.[2] Synlett, 27(01), 80-82.[4]

  • Ware, E. (1950). The Chemistry of the Hydantoins.[2][3][5][6][7][8][9] Chemical Reviews, 46(3), 403–470.

  • Sarges, R., et al. (1990).[4] Spiro Hydantoin Aldose Reductase Inhibitors.[4] Journal of Medicinal Chemistry, 33(7), 1859–1865.

  • Montagne, C., & Shipman, M. (2006).[4] Modified Bucherer-Bergs Reaction for the One-Pot Synthesis of 5,5′-Disubstituted Hydantoins. Synlett, 2006(14), 2203-2206.

Sources

Application

Application Note: Solvent Selection &amp; Recrystallization Protocol for 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione

Executive Summary This Application Note provides a rigorous, data-driven methodology for the solvent selection and recrystallization of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione (also known as 5-Methyl-5-(tetrahydr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a rigorous, data-driven methodology for the solvent selection and recrystallization of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione (also known as 5-Methyl-5-(tetrahydrofuran-2-yl)hydantoin). Unlike simple aromatic hydantoins, this molecule presents a unique physicochemical duality: the high polarity and hydrogen-bonding capability of the hydantoin core contrasted with the lipophilic, ether-rich tetrahydrofuran (THF) substituent.

This guide moves beyond trial-and-error, utilizing Hansen Solubility Parameters (HSP) logic and Green Chemistry principles (ICH Q3C Class 3 preference) to design a robust purification process. The recommended protocol prioritizes the removal of unreacted starting materials (ketones/aminonitriles) and stereochemical impurities.

Physicochemical Profile & Solubility Theory

To select the correct solvent, one must understand the intermolecular forces at play.

  • Hydantoin Core (Imidazolidine-2,4-dione): Acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). This moiety drives high melting points and poor solubility in non-polar solvents (e.g., Hexane).

  • Oxolan-2-yl (Tetrahydrofuran) Group: Adds moderate lipophilicity and significant H-bond accepting capability (ether oxygen). This lowers the lattice energy compared to phenyl-substituted analogs (e.g., Phenytoin), increasing solubility in medium-polarity solvents like Ethyl Acetate and Toluene.

The Challenge: The THF ring lowers the melting point, significantly increasing the risk of "oiling out" (Liquid-Liquid Phase Separation) before crystallization occurs.

Table 1: Predicted Solubility Matrix

Based on structure-property relationships of 5,5-disubstituted hydantoins.

Solvent ClassRepresentative SolventPredicted Solubility (Cold)Predicted Solubility (Hot)Suitability
Class A (Protic) WaterInsolubleSparingly SolubleAnti-Solvent
Class A (Protic) Ethanol / 2-PropanolModerateHighPrimary Solvent
Class B (Polar Aprotic) Acetone / THFHighVery HighToo Soluble (Yield Loss)
Class C (Esters) Ethyl AcetateLowHighExcellent Candidate
Class D (Non-Polar) n-Heptane / HexaneInsolubleInsolubleAnti-Solvent
Class E (Aromatic) TolueneLowModerateAlternative Primary

Experimental Workflow: Solvent Screening

Do not commit the entire batch to a single solvent system immediately.[1] Use this screening workflow to determine the Metastable Zone Width (MSZW).

Screening Logic Diagram

SolventScreening Start Start: 100mg Sample SolubilityTest Add 1.0 mL Solvent (25°C) Start->SolubilityTest CheckSoluble Is it Soluble? SolubilityTest->CheckSoluble TooSoluble Too Soluble (Yield Loss) Try as Anti-Solvent Pair CheckSoluble->TooSoluble Yes Heat Heat to Reflux CheckSoluble->Heat No CheckHotSoluble Soluble at Reflux? Heat->CheckHotSoluble Cool Cool to 25°C CheckHotSoluble->Cool Yes InsolubleHot Insoluble Hot? (Strong Anti-Solvent) CheckHotSoluble->InsolubleHot No Precipitate Crystals Form? Cool->Precipitate Success Candidate System (Proceed to Optimization) Precipitate->Success Yes (Crystals) Oiling Oiling Out? (Add Seed / Slow Cool) Precipitate->Oiling No (Oil) NoCrystals Remains Soluble? (Evaporate or Add Anti-Solvent) Precipitate->NoCrystals No (Clear)

Figure 1: Decision tree for rapid solvent screening. This logic prevents material waste by identifying "dead-end" solvents early.

Detailed Recrystallization Protocols

Based on the chemical profile, two systems are recommended. Protocol A is the standard for high-purity hydantoins. Protocol B is used if the compound is too soluble in alcohols or if specific lipophilic impurities need removal.

Protocol A: Binary Solvent System (Ethanol / Water)

Best for: General purity, removal of inorganic salts and highly polar byproducts.

Materials:

  • Crude 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione.

  • Solvent: Ethanol (95% or Absolute).

  • Anti-Solvent: Deionized Water.

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Step-by-Step Procedure:

  • Dissolution: Place the crude solid in the flask. Add Ethanol (approx. 5 mL per gram of solid).

  • Heating: Heat the mixture to a gentle reflux (approx. 78°C).

  • Saturation: If the solid is not fully dissolved, add Ethanol in small aliquots (0.5 mL/g) through the condenser until the solution is clear.

    • Critical Check: If insoluble particles remain after significant solvent addition, perform a hot filtration to remove mechanical impurities.[2]

  • Anti-Solvent Addition: While maintaining reflux, add hot Water dropwise.

    • Continue adding water until a faint, persistent turbidity (cloudiness) appears.

    • Add just enough Ethanol (dropwise) to clear the solution again.

  • Controlled Cooling: Turn off the heat. Allow the flask to cool to room temperature slowly on the heating block (insulate with foil if necessary).

    • Why? Rapid cooling promotes oiling out and traps impurities in the crystal lattice.

  • Crystallization: Once at room temperature, move to an ice bath (0-5°C) for 1 hour to maximize yield.

  • Filtration: Filter the white crystalline solid using a Buchner funnel. Wash with a cold 1:1 Ethanol/Water mixture.

  • Drying: Dry in a vacuum oven at 40-50°C. (Hydantoins can retain water; vacuum is essential).

Protocol B: Single Solvent System (Ethyl Acetate)

Best for: Removal of polar impurities and when "oiling out" is observed in aqueous systems.

  • Dissolution: Suspend crude solid in Ethyl Acetate (10 mL/g).

  • Reflux: Heat to reflux (77°C).

  • Concentration: If fully soluble at room temperature, this solvent is too strong. Evaporate solvent until the solution is saturated at reflux.

  • Precipitation: If solubility is high, add n-Heptane dropwise at reflux until turbidity is observed.

  • Cooling: Allow to cool to room temperature.

    • Note: This system often yields larger, more defined needles or prisms compared to aqueous systems.

Process Analytical Technology (PAT) & Troubleshooting

In a professional drug development setting, visual observation is insufficient.

Critical Quality Attributes (CQA)
  • Purity: Assess via HPLC (Reverse Phase, C18 column). Target >99.5%.

  • Polymorphism: Hydantoins can exhibit polymorphism. Verify crystal form consistency using Powder X-Ray Diffraction (PXRD) or DSC (Differential Scanning Calorimetry) .

  • Residual Solvent: Ethanol and Ethyl Acetate are Class 3 (low toxicity), but must be quantified via GC-Headspace.

Troubleshooting "Oiling Out"

The THF ring makes this compound prone to forming a second liquid phase rather than crystals.

SymptomRoot CauseCorrective Action
Oiling Out Temperature dropped too fast; Impurities lowered melting point.1. Re-heat to redissolve.2. Add a seed crystal at the cloud point.3. Reduce the amount of Anti-Solvent.
Low Yield Solvent system too strong (too polar).1. Increase ratio of Anti-Solvent (Water/Heptane).2. Cool to lower temperature (-10°C).
Colored Crystals Chromophores trapped in lattice.1. Perform a carbon treatment (Activated Charcoal) during the hot filtration step.

References

  • Hydantoin Chemistry & Synthesis

    • Ware, E. (1950).[3] "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

    • Meusel, M., & Gütschow, M. (2004). "Recent Developments in Hydantoin Chemistry." Preparative Biochemistry & Biotechnology. (General reference for 5-substituted hydantoin properties).
  • Solvent Selection Guides

    • Prat, D., et al. (2016). "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296. Link

    • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility curves and MSZW).
  • Specific Analog Data

    • Safety Data Sheet (SDS) for 5-Methyl-5-phenylhydantoin. Sigma-Aldrich.[4] (Provides baseline solubility data for 5,5-disubstituted analogs). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Minimizing Side Products in 5-Substituted Hydantoin Synthesis

User Guide Version: 2.4 | Last Updated: February 2026 Audience: Medicinal Chemists, Process Development Scientists Scope: Bucherer-Bergs Reaction, Read-Type Synthesis, Purification Strategies Introduction: The Purity Imp...

Author: BenchChem Technical Support Team. Date: February 2026

User Guide Version: 2.4 | Last Updated: February 2026 Audience: Medicinal Chemists, Process Development Scientists Scope: Bucherer-Bergs Reaction, Read-Type Synthesis, Purification Strategies

Introduction: The Purity Imperative

Hydantoins (imidazolidine-2,4-diones) are privileged scaffolds in drug discovery, serving as core structures for anticonvulsants (e.g., Phenytoin) and androgen receptor antagonists (e.g., Nilutamide).[1] While the synthesis is chemically mature, side reactions—specifically polymerization of cyanide intermediates and incomplete cyclization to hydantoic acids—often compromise yield and purity.

This guide provides a causality-based troubleshooting framework. We move beyond "add more reagent" to understanding why a specific impurity formed and how to engineer it out of the system.

Part 1: The Bucherer-Bergs Reaction (Standard Route)

Core Mechanism: The multicomponent condensation of a carbonyl compound, cyanide source (KCN/NaCN), and ammonium carbonate.[2][3][4][5][6][7][8]

Mechanism & Failure Points Visualization

The following diagram maps the reaction pathway and identifies exactly where side products diverge from the main product.

BuchererBergs Start Ketone/Aldehyde + KCN + (NH4)2CO3 Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin Nucleophilic Addn Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile + NH3 Polymer SIDE PRODUCT: HCN Polymers (Dark/Tar) Cyanohydrin->Polymer High pH / Excess CN- Carbamic Cyano-carbamic Acid Aminonitrile->Carbamic + CO2 Oxazolidinone 5-imino-oxazolidin-2-one Carbamic->Oxazolidinone Cyclization Isocyanate Isocyanate Intermediate Oxazolidinone->Isocyanate Rearrangement Hydantoin 5-Substituted Hydantoin Isocyanate->Hydantoin Final Tautomerization Hydantoic SIDE PRODUCT: Hydantoic Acid (Ureido Acid) Isocyanate->Hydantoic Hydrolysis (Low Temp/High pH)

Figure 1: Mechanistic pathway of the Bucherer-Bergs reaction highlighting critical divergence points for polymerization and hydrolysis side products.

Troubleshooting Guide: Bucherer-Bergs
Issue 1: Reaction mixture turns dark brown/black (HCN Polymerization)

Diagnosis: This "azulmic acid" formation occurs when free cyanide polymerizes. It typically happens if the pH is too high (alkaline) or if the ammonium carbonate concentration is insufficient to buffer the solution.

  • Root Cause: Lack of CO₂ buffering allows pH to rise, stabilizing free cyanide which then polymerizes.

  • Corrective Action:

    • Stoichiometry Check: Ensure a molar ratio of Ketone : KCN : (NH₄)₂CO₃ is at least 1 : 2 : 4 . The excess ammonium carbonate is critical for maintaining a pH of ~8-9 [1].

    • Solvent System: Switch to 50% EtOH/Water. Pure water can sometimes lead to solubility issues that create local hotspots of high cyanide concentration.

Issue 2: Product is contaminated with Hydantoic Acid (Ureido Acid)

Diagnosis: The product precipitates but has a melting point lower than expected, or HPLC shows a peak with M+18 mass (hydrolysis product).

  • Root Cause: Incomplete cyclization. The intermediate ureido acid did not dehydrate to close the ring. This often happens if the reaction temperature is too low or the reaction time is too short.

  • Corrective Action:

    • Thermodynamic Push: Increase reaction temperature to 60–70°C. The ring closure is thermodynamically driven.

    • Acidic Workup: Do not just filter the precipitate. Acidify the reaction mixture with conc. HCl to pH 2–3 before filtration. This converts any soluble carboxylate salts of the hydantoin into the precipitating free acid form and can drive the cyclization of residual ureido acids [2].

Issue 3: Low Yield with Sterically Hindered Ketones

Diagnosis: Starting material remains unreacted after 24 hours.

  • Root Cause: Bulky substituents (e.g., tert-butyl, adamantyl) block the initial nucleophilic attack of cyanide.

  • Corrective Action:

    • Solvent Switch: Use Acetamide or DMF as a co-solvent.[3] These allow for higher reaction temperatures (up to 100°C) compared to ethanol/water [3].

    • Hoyer Modification: Conduct the reaction in a pressure vessel (autoclave) under CO₂ atmosphere (10–20 bar). This increases the concentration of the reactive carbonate species, pushing the equilibrium forward [4].

Part 2: The Read-Type Synthesis (From Amino Acids)

Core Mechanism: Reaction of an amino acid with a cyanate salt (KOCN) to form a ureido acid, followed by acid-catalyzed cyclization.

Troubleshooting Guide: Read Synthesis
Issue 4: Incomplete Cyclization (Ureido Acid persists)

Diagnosis: NMR shows a mix of the desired hydantoin and the open-chain ureido intermediate (distinct N-H signals).

  • Root Cause: The second step (acid cyclization) was too mild. Unlike Bucherer-Bergs, the Read synthesis is a distinct two-step process where the second step requires low pH.

  • Corrective Action:

    • Two-Pot Protocol: Do not attempt a "one-pot" unless optimized. Isolate the ureido acid first if possible.

    • Cyclization Conditions: Reflux the ureido acid in 10-20% HCl for 1–2 hours. The high acidity is required to protonate the urea carbonyl and facilitate water elimination [5].

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize polymerization and maximize cyclization for a standard 5-substituted hydantoin.

Materials
  • Substrate: Acetophenone (or equivalent ketone)

  • Reagents: KCN (Caution: Toxic), (NH₄)₂CO₃

  • Solvent: Ethanol/Water (1:1 v/v)

Step-by-Step Workflow
StepActionTechnical Rationale
1. Prep Dissolve ketone (10 mmol) in 20 mL 50% EtOH/H₂O.Ensures homogeneity; EtOH solubilizes organic ketone, water solubilizes salts.
2. Add Add (NH₄)₂CO₃ (40 mmol, 4 equiv). Stir for 10 min.Establishes the CO₂/NH₃ buffer system before cyanide addition to prevent polymerization.
3. Initiate Add KCN (20 mmol, 2 equiv). Heat to 60°C.Initiates cyanohydrin formation. 60°C is optimal for kinetics without degrading reagents.
4. Monitor Stir for 24–48h. Monitor by TLC/LC-MS.Look for disappearance of ketone. If mixture darkens significantly, reduce temp.
5. Workup Cool to 0°C. Slowly add conc. HCl to pH 2.CRITICAL: Acidification precipitates the hydantoin and drives final cyclization of intermediates.[8] Caution: HCN gas evolution—perform in fume hood.
6. Isolate Filter precipitate. Wash with cold water.[9]Removes inorganic salts and soluble side products.
7. Purify Recrystallize from EtOH/Water.[8]Hydantoins are typically crystalline; this removes trace polymeric impurities.

Part 4: Advanced Optimization (Green Chemistry)

For labs equipped with modern synthesis tools, these modifications significantly reduce side products.

Ultrasound-Assisted Synthesis
  • Method: Sonication of the reaction mixture at 60°C.

  • Benefit: Reduces reaction time from 24h to <2h. The acoustic cavitation improves mass transfer, reducing the window of opportunity for side reactions like polymerization [6].

Microwave Irradiation
  • Method: Sealed vessel, 120°C, 10–20 mins.

  • Benefit: High temperature/pressure mimics the Hoyer modification, pushing the equilibrium toward the hydantoin and overcoming steric hindrance [7].

References

  • BenchChem. (2025).[5] Technical Support Center: Bucherer-Bergs Hydantoin Synthesis. Link

  • Sarges, R., et al. (1990).[10] Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry. Link

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews. Link

  • Konnert, L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer-Bergs Reaction. Synlett. Link

  • Tanaka, K., et al. (1995).[11] Synthesis of 5-Substituted Hydantoins. Tetrahedron: Asymmetry. Link

  • Li, J.J. (2009). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. Link

  • Paul, S., et al. (2002).[9] Microwave-promoted solvent-free condensation for hydantoin synthesis. Synthesis. Link

Sources

Optimization

Optimizing reflux time for imidazolidine-2,4-dione ring closure

Technical Support Center: Imidazolidine-2,4-dione Synthesis Optimization Topic: Optimizing Reflux Time for Ring Closure Ticket ID: #HYD-OPT-2026 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Imidazolidine-2,4-dione Synthesis Optimization

Topic: Optimizing Reflux Time for Ring Closure Ticket ID: #HYD-OPT-2026 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely experiencing inconsistent yields or prolonged reaction times in the synthesis of imidazolidine-2,4-diones (hydantoins).[1][2] The "optimal" reflux time is not a fixed constant; it is a derivative of your chosen synthetic pathway—specifically, whether you are employing the Bucherer-Bergs multicomponent reaction or the Acid-Catalyzed Cyclization (Urech/Read) method.

This guide deconstructs the kinetic barriers of ring closure, provides a self-validating workflow for optimization, and addresses common failure modes.

Module 1: The Kinetics of Ring Closure

The most common error is applying "standard" reflux times (e.g., overnight) without accounting for the mechanism.

Comparative Kinetics Table: Thermal vs. Intensified Methods

Data synthesized from standard protocols and microwave-assisted studies.

ParameterBucherer-Bergs (Thermal) Acid-Catalyzed Cyclization (Thermal) Microwave Assisted (Either)
Standard Reflux Time 10 – 90 Hours 1 – 4 Hours 15 – 45 Minutes
Rate-Limiting Step Formation of aminonitrile & rearrangement of 5-imino-oxazolidin-2-one.Dehydration of the tetrahedral intermediate (ureido acid).Rapid dielectric heating overcomes activation energy.
Temp. Requirement 60–70°C (Open) / 110°C (Sealed)100°C (6N HCl Reflux)110–140°C
Typical Yield 60–75% (Time dependent)75–90%85–95%
Common Failure Loss of volatile NH₃/CO₂ shifts equilibrium left.Hydrolysis of starting urea if acid is too dilute.Over-pressurization or degradation.

Expert Insight: In Bucherer-Bergs reactions, "longer" is not always "better." If your system is open to the atmosphere, you are losing ammonia and carbon dioxide, which shifts the equilibrium away from the product. If you must reflux >10 hours, you must use a sealed pressure vessel (bomb) or significantly increase reagent equivalents.

Module 2: Mechanism & Critical Control Points

Understanding where your reaction stalls is the key to optimizing time.

Workflow Visualization: Bucherer-Bergs Mechanism

The following diagram illustrates the pathway and the critical "Leakage Points" where time is wasted.

BuchererBergs Start Ketone/Aldehyde + (NH4)2CO3 + KCN Cyanohydrin Cyanohydrin Intermediate Start->Cyanohydrin Fast Aminonitrile Aminonitrile Cyanohydrin->Aminonitrile Equilibrium Side1 Polymerization Cyanohydrin->Side1 Excess Time Carbamic Cyano-carbamic Acid Aminonitrile->Carbamic + CO2 Leak1 Loss of NH3/CO2 (Equilibrium Shift) Aminonitrile->Leak1 Open Vessel Reflux IminoOx 5-imino-oxazolidin-2-one (Unstable) Carbamic->IminoOx Cyclization Product Hydantoin (Imidazolidine-2,4-dione) IminoOx->Product Rearrangement (Slow Step)

Figure 1: Mechanistic pathway of Bucherer-Bergs synthesis highlighting the "Leakage Point" where volatile reagent loss causes reaction stalling.

Module 3: Troubleshooting & FAQs

Q1: My Bucherer-Bergs reaction has been refluxing for 24 hours, but TLC shows significant starting material. Should I add more time?

Diagnosis: Likely Reagent Depletion . Root Cause: Ammonium carbonate decomposes into NH₃ and CO₂ gases. In a standard reflux condenser, these escape, shifting the equilibrium back toward the starting ketone (Le Chatelier's principle). The Fix:

  • Do not just add time.

  • Cool the mixture to 50°C.

  • Add an additional 2.0 equivalents of (NH₄)₂CO₃ .

  • Reseal and reflux for 4–6 hours.

  • Pro-Tip: Switch to a sealed tube or autoclave at 100–110°C to reduce reaction time to <4 hours.

Q2: I am using the Acid-Catalyzed (Urech) method. The intermediate ureido acid formed, but the ring won't close.

Diagnosis: Insufficient Acidity or Water Content . Root Cause: The cyclization of hydantoic acid (ureido acid) is a dehydration reaction. If you are refluxing in dilute acid or pure water, the dehydration is thermodynamically unfavorable. The Fix:

  • Ensure you are using 6N HCl (or a mixture of Acetic Acid/Conc. HCl 3:1).

  • Reflux temperature must be maintained (100°C).

  • Protocol Check: If the solid ureido acid precipitates, filter it and reflux it specifically in 20–40 volumes of 6N HCl for 60 minutes. It should dissolve and then reprecipitate as the hydantoin upon cooling.

Q3: My product is solidifying during reflux and trapping unreacted material.

Diagnosis: Solvent Volume Issue . Root Cause: Hydantoins are often less soluble than their precursors. Rapid precipitation can occlude starting materials. The Fix:

  • Add Ethanol to the aqueous mixture (50:50 ratio) to maintain solubility at reflux temperature.

  • Use mechanical stirring (overhead stirrer) instead of a magnetic bar, which can get stuck in the slurry.

Module 4: Optimized Experimental Protocol

Method: Acid-Catalyzed Cyclization of Ureido Acids (High Efficiency) Best for: Converting amino acid derivatives where Bucherer-Bergs fails.

  • Pre-Step (Urea Formation): Treat amino acid with KOCN (1.5 eq) in water at 60°C for 1 hour. Acidify to pH 3 to precipitate the Ureido Acid intermediate.

  • Cyclization (The Critical Step):

    • Suspend the Ureido Acid in 6N HCl (10 mL per gram).

    • Heat to Reflux (100°C).

    • Checkpoint: The suspension typically clears (dissolves) within 15 minutes as the more soluble intermediate reacts, then the Hydantoin product may precipitate.

    • Time: Maintain reflux for 60 minutes . (Extending beyond 2 hours increases hydrolysis risk).

    • Workup: Cool to 0°C. Filter the precipitate. Wash with ice-cold water.[3]

    • Purification: Recrystallize from EtOH/Water (1:1).[4]

Module 5: Decision Tree for Optimization

Use this logic flow to select the correct optimization path for your specific substrate.

OptimizationTree Start Select Hydantoin Synthesis Method Method Method? Start->Method BB Bucherer-Bergs (Ketone + KCN + Amm. Carb) Method->BB Acid Acid Cyclization (Ureido Acid + HCl) Method->Acid BB_Check Is Reflux > 12 Hours? BB->BB_Check Acid_Check Did it dissolve then precipitate? Acid->Acid_Check Sealed Switch to Sealed Vessel (110°C, 4h) BB_Check->Sealed Yes (Slow) Open Add Excess (NH4)2CO3 Every 6h BB_Check->Open No (Standard) Good Reaction Complete (Stop Reflux) Acid_Check->Good Yes Bad Increase Acid Conc. to 6N HCl Acid_Check->Bad No (Incomplete)

Figure 2: Optimization logic for selecting reflux conditions based on reaction behavior.

References

  • Microwave-Assisted Synthesis: A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins.[3] (UCL-Bruxelles). Demonstrates reduction of reaction time from 2h (thermal) to 30 min (microwave) with yield improvement.[5]

  • Bucherer-Bergs Review: The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (Molecules, MDPI). details the 10-90h reflux variations and pressure vessel optimizations.

  • Acid Cyclization Kinetics: Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (Organic & Biomolecular Chemistry).[6][5][7][8] Explains the rate-determining steps in acid cyclization.

  • Urech Synthesis Protocol: Synthesis and Characterization of Amino Acid-Derived Hydantoins. (Science Letters). Validates the 6N HCl reflux method.

Sources

Troubleshooting

Technical Support Center: Chiral Resolution of 5-Methyl-5-Oxolanyl Hydantoin

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the enantiomeric resolution of 5-methyl-5-oxolanyl hydantoin. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the enantiomeric resolution of 5-methyl-5-oxolanyl hydantoin. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of chiral separations. The separation of enantiomers is not merely an analytical challenge; it is a critical regulatory and safety requirement in pharmaceutical development, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1] This resource synthesizes field-proven insights and foundational scientific principles to empower you to overcome common hurdles in your chromatographic experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when developing a chiral separation method for hydantoin derivatives.

Q1: What are the most effective chiral stationary phases (CSPs) for separating 5-methyl-5-oxolanyl hydantoin enantiomers?

A1: Polysaccharide-based CSPs are overwhelmingly the most successful for resolving hydantoin enantiomers. The rigid structure of the hydantoin ring and its substituents allows for effective stereoselective interactions (e.g., hydrogen bonding, π-π stacking, and steric hindrance) with the chiral grooves of these phases.[1][2]

  • Primary Recommendation: Start with amylose-based CSPs, such as those with tris(3,5-dimethylphenylcarbamate) selectors (e.g., Chiralpak AD). These have demonstrated broad applicability and high success rates for a wide range of hydantoin derivatives.[2][3][4]

  • Secondary Recommendation: Cellulose-based CSPs, like those with tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD) or tris(4-methylbenzoate) selectors, are also excellent candidates and can offer complementary selectivity.[2][5]

Q2: What are the typical starting mobile phase conditions for this separation?

A2: Normal-phase chromatography is the most common and effective mode for separating hydantoin derivatives on polysaccharide CSPs.[2][6]

  • Recommended Starting Mobile Phase: An isocratic mixture of n-hexane and an alcohol modifier (e.g., 2-propanol or ethanol). A typical starting point is n-hexane/2-propanol (90:10, v/v) .[3][7]

  • Flow Rate: A standard analytical flow rate of 0.8 to 1.0 mL/min is generally appropriate.[2][6]

Q3: What is the most suitable detection method?

A3: UV detection is standard. The hydantoin ring contains chromophores that absorb in the UV region. A detection wavelength of 254 nm is a common choice, but it is always best practice to determine the analyte's absorbance maximum by running a UV scan for optimal sensitivity.[2]

Q4: Why is temperature control so important for this chiral separation?

A4: Temperature is a critical parameter that directly influences the thermodynamics of the interaction between the enantiomers and the CSP. Chiral separations are often enthalpy-driven, meaning that even small temperature fluctuations can alter retention times and, more importantly, the selectivity (α) and resolution (Rs) of the enantiomeric pair.[8] For robust and reproducible results, a thermostatically controlled column compartment is essential.

Troubleshooting Guide: Resolving Common Issues

This guide provides a systematic approach to diagnosing and resolving specific problems you may encounter during method development.

Scenario 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Question: I'm injecting my racemic standard of 5-methyl-5-oxolanyl hydantoin, but I'm seeing only a single peak or two poorly resolved peaks. What should I do?

Answer: This is the most common challenge and usually stems from a suboptimal choice of stationary or mobile phase. Let's break down the potential causes and solutions.

  • Potential Cause 1: Inadequate Chiral Recognition by the CSP.

    • Expert Insight: Not all polysaccharide CSPs interact with a given analyte in the same way. The difference between an amylose and a cellulose backbone, or even between different carbamate derivatives on the same backbone, can be the difference between baseline resolution and no separation at all.[2][3]

    • Solution:

      • Verify CSP Choice: Confirm you are using a polysaccharide-based CSP.

      • Screen Different CSPs: If an amylose-based column (like Chiralpak AD) fails, screen a cellulose-based column (like Chiralcel OD). Their distinct three-dimensional structures offer different chiral recognition environments.

  • Potential Cause 2: Incorrect Mobile Phase Composition.

    • Expert Insight: The alcohol modifier in a normal-phase system plays a crucial role. It competes with the analyte for polar interaction sites on the CSP. Too much alcohol will reduce retention and kill resolution; too little may lead to excessively long retention times and broad peaks.

    • Solution:

      • Systematically Adjust Modifier Concentration: Using your initial mobile phase (e.g., n-hexane/2-propanol 90:10), adjust the 2-propanol concentration in small increments. Create mobile phases of 95:5, 90:10, 85:15, and 80:20 (n-hexane/2-propanol). This will reveal the optimal balance between retention and selectivity.

      • Change the Alcohol Modifier: If adjusting the concentration is insufficient, switch the alcohol. Ethanol is more polar than 2-propanol and can significantly alter selectivity. Try screening with n-hexane/ethanol mixtures.

dot

G cluster_prep Preparation cluster_screen Screening Workflow cluster_decision Decision A Prepare Racemic Standard C Install & Equilibrate Column 1 (e.g., Amylose) A->C B Prepare Mobile Phase (e.g., Hex/IPA 90:10) B->C D Inject Sample C->D E Analyze Chromatogram 1 D->E F Install & Equilibrate Column 2 (e.g., Cellulose) E->F G Inject Sample F->G H Analyze Chromatogram 2 G->H I Compare Results H->I J Select Best CSP for Optimization I->J

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Tetrahydrofuran-Hydantoins

Abstract This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of hydantoin derivatives featuring a tetrahydrofuran (THF) moiety. Designed for researchers in analytical c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides an in-depth analysis of the characteristic mass spectrometry fragmentation patterns of hydantoin derivatives featuring a tetrahydrofuran (THF) moiety. Designed for researchers in analytical chemistry, pharmacology, and drug development, this document contrasts the fragmentation of the core hydantoin structure with the unique pathways introduced by the THF ring. By leveraging high-resolution mass spectrometry data, we elucidate diagnostic ions and fragmentation mechanisms that are critical for the structural characterization and identification of this important class of compounds. This guide includes a validated LC-MS/MS protocol, comparative data tables, and detailed fragmentation pathway diagrams to serve as a practical resource in the laboratory.

Introduction

Hydantoins, or imidazolidine-2,4-diones, are a class of heterocyclic compounds that form the structural core of numerous pharmaceuticals, including the widely-used anticonvulsant drug phenytoin.[1] Their diverse biological activities make them a privileged scaffold in medicinal chemistry.[2] The incorporation of additional cyclic structures, such as the tetrahydrofuran (THF) ring, can significantly alter their pharmacological properties and metabolic fate. Characterizing these complex derivatives requires robust analytical techniques, with Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) being the premier tool for providing detailed structural information.[3]

Understanding the fragmentation patterns is paramount for unambiguous identification.[4] While the fragmentation of the basic hydantoin ring is relatively well-understood, the influence of substituents like the THF ring introduces new and often complex fragmentation channels. This guide aims to systematically compare the fragmentation behavior of simple hydantoins with their THF-containing counterparts, providing a predictive framework for identifying these molecules in complex matrices.

Foundational Fragmentation of the Hydantoin Core

Under positive mode ESI-MS/MS, the protonated hydantoin ring is prone to specific cleavage patterns. The primary fragmentation involves the breakdown of the heterocyclic ring itself. Common losses include the neutral loss of isocyanic acid (HNCO), carbon monoxide (CO), and molecules of water or ammonia depending on the substitution.[5][6]

For instance, in positive ionization, collision-induced dissociation (CID) often yields characteristic product ions resulting from the cleavage of the hydantoin structure.[5] In negative ionization mode, product ions are frequently observed corresponding to losses of water and CO2.[5]

The Influence of the Tetrahydrofuran Moiety on Fragmentation

The presence of a THF ring introduces distinct fragmentation pathways that serve as diagnostic markers. The THF ring itself can undergo several types of cleavage, including α-cleavage and ring-opening reactions.[7][8] When attached to the hydantoin core, the THF moiety directs fragmentation in unique ways.

Upon protonation, typically on a hydantoin nitrogen or the THF oxygen, the molecule becomes susceptible to collision-induced dissociation. The fragmentation pathways are heavily dependent on the linkage between the two ring systems. Key fragmentation events observed for THF-hydantoins include:

  • Cleavage of the THF Ring: The THF ring can undergo ring-opening followed by the loss of small neutral molecules like ethylene (C2H4) or formaldehyde (CH2O). This often occurs via a retro-Diels-Alder-like mechanism or other rearrangement pathways.[7]

  • Loss of the Entire THF Moiety: A significant fragmentation pathway can be the cleavage of the bond connecting the THF ring to the hydantoin core, resulting in a fragment ion corresponding to the protonated hydantoin portion.

  • Combined Ring Fragmentation: More complex pathways can involve the concerted fragmentation of both the hydantoin and THF rings.

These pathways provide a rich tapestry of fragment ions that can be used to pinpoint the presence and location of the THF substituent.

Comparative Fragmentation Analysis: A Case Study

To illustrate the diagnostic value of these fragmentation patterns, we will compare the hypothetical fragmentation of a simple 5-methylhydantoin with a 5-(tetrahydrofuran-2-yl)hydantoin.

Precursor Ion (m/z)Key Fragment Ion (m/z)Proposed Neutral LossStructural Assignment of FragmentDiagnostic Significance
5-Methylhydantoin
[M+H]⁺ = 115.0572.04C2H3NO (Isocyanic acid + H)Cleaved hydantoin ringCommon hydantoin fragment
56.02C2H4N2O (Urea)Methyl-glycinamide fragmentIndicates 5-position substitution
5-(Tetrahydrofuran-2-yl)hydantoin
[M+H]⁺ = 171.07115.05C3H6OHydantoin core + substituent cleavageConfirms hydantoin base structure
101.05C4H8O (THF)Hydantoin ring fragmentLoss of the intact THF moiety
71.05C5H6N2O2C4H8⁺ (Butyl cation)Characteristic THF ring fragment

Note: The m/z values are hypothetical and for illustrative purposes. Actual values would be determined by high-resolution mass spectrometry.

This comparative data highlights how the presence of the THF ring generates a unique set of fragment ions (e.g., m/z 101.05 and 71.05) that are absent in the fragmentation of the simpler hydantoin.

Validated Experimental Protocol: LC-MS/MS Analysis

This section provides a robust, self-validating protocol for the analysis of tetrahydrofuran-hydantoins. The rationale behind key parameter choices is explained to ensure adaptability and reproducibility.

5.1. Sample Preparation

  • Rationale: To ensure accurate quantification and prevent matrix effects, a simple protein precipitation is often sufficient for plasma or serum samples.[9]

  • To 50 µL of plasma or calibrator, add 100 µL of acetonitrile containing the internal standard (e.g., an isotope-labeled analog of the analyte).[9]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an LC vial for analysis.[10]

5.2. Liquid Chromatography (LC) Parameters

  • Rationale: Reversed-phase chromatography with a C18 column provides excellent separation for moderately polar compounds like hydantoins. A gradient elution ensures sharp peaks and efficient separation from endogenous interferences.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 4 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL[9]

5.3. Mass Spectrometry (MS) Parameters

  • Rationale: Electrospray ionization in positive mode (ESI+) is generally preferred for hydantoins as it provides a strong protonated molecular ion signal.[11] Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.

  • Ionization Mode: ESI+

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Gas Flow: Desolvation Gas: 800 L/hr; Cone Gas: 50 L/hr

  • MRM Transitions: Monitor at least two transitions per compound – one for quantification and one for confirmation. Collision energy should be optimized for each specific analyte to maximize fragment ion intensity.

Visualizing Fragmentation Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the complex processes involved in the analysis.

6.1. Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample p2 Add Acetonitrile + IS p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 a1 Inject into LC System p4->a1 a2 Chromatographic Separation a1->a2 a3 ESI+ Ionization a2->a3 a4 MS/MS Fragmentation (CID) a3->a4 a5 Detection & Quantification a4->a5 data Fragmentation Pattern & Concentration a5->data Generate Data

Caption: Overview of the analytical workflow from sample preparation to data acquisition.

6.2. Proposed Fragmentation of 5-(Tetrahydrofuran-2-yl)hydantoin

G cluster_frags Primary Fragments M [M+H]⁺ m/z 171.07 F1 [M+H - C4H8O]⁺ m/z 101.05 M->F1 Loss of THF F2 [M+H - C3H6O]⁺ m/z 115.05 M->F2 Ring Cleavage F3 [C4H7O]⁺ m/z 71.05 M->F3 THF Fragment

Caption: Key fragmentation pathways for a protonated tetrahydrofuran-hydantoin.

Conclusion

The structural elucidation of substituted hydantoins by mass spectrometry is a nuanced task that relies on a deep understanding of fundamental fragmentation principles. The introduction of a tetrahydrofuran moiety provides highly diagnostic fragmentation patterns that are readily distinguishable from those of simpler hydantoins. By observing characteristic neutral losses and fragment ions originating from the THF ring, researchers can confidently identify and characterize these complex molecules. The comparative data and validated protocol presented in this guide serve as a foundational resource for scientists engaged in the discovery and development of novel hydantoin-based therapeutics.

References

  • Thevis, M., et al. (2010). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. PubMed. Available at: [Link]

  • El-Emary, T.I. (2007). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. RACO. Available at: [Link]

  • Sheean, R.K., et al. (2019). A sensitive LC‐MS/MS method for quantification of phenytoin and its major metabolite with application to in vivo investigations of intravenous and intranasal phenytoin delivery. PMC. Available at: [Link]

  • Wasowicz, T.J. & Pranszke, B. (2015). Fragmentation of tetrahydrofuran molecules by H(+), C(+), and O(+) collisions at the incident energy range of 25-1000 eV. PubMed. Available at: [Link]

  • Duarte, V., et al. (2000). Characterization of hydantoin products from one-electron oxidation of 8-oxo-7,8-dihydroguanosine in a nucleoside model. PubMed. Available at: [Link]

  • Garg, U. & Al-Ghamdi, S. (2016). Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). PubMed. Available at: [Link]

  • Garg, U. & Al-Ghamdi, S. (2016). Quantification of Free Phenytoin by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS). Springer Nature Experiments. Available at: [Link]

  • Zhao, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. ScienceDirect. Available at: [Link]

  • El-Soll, A.M.A., et al. (2019). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Springer. Available at: [Link]

  • Waters Corporation. (2016). Analysis of Antiepileptic Drugs in Plasma for Clinical Research. Waters Corporation. Available at: [Link]

  • Costantino, L., et al. (2022). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. ACS Publications. Available at: [Link]

  • Chin, E.Z., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. ResearchGate. Available at: [Link]

  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metair. Available at: [Link]

  • Ames, J.M. & Hofmann, T. (2001). Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. ACS Publications. Available at: [Link]

  • Yaylayan, V.A. & Fichtali, J. (2020). Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • Parr, M.K., et al. (2019). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Refubium - Freie Universität Berlin. Available at: [Link]

  • ChemHelp ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. Available at: [Link]

  • NIST. (n.d.). Tetrahydrofuran. NIST WebBook. Available at: [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

  • Crotti, A.E.M., et al. (2004). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. ResearchGate. Available at: [Link]

  • ChemComplete. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Available at: [Link]

  • Roldan-Vargas, S., et al. (2020). The Tetrahydrofuran Motif in Polyketide Marine Drugs. PMC. Available at: [Link]

  • Zhang, J., et al. (2021). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. Available at: [Link]

Sources

Comparative

A Comparative Framework for the Evaluation of Novel Hydantoin-Based Anticonvulsants: 5-Methyl-5-(oxolan-2-yl)hydantoin vs. Phenytoin

A Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of antiepileptic drug (AED) discovery, the hydantoin scaffold remains a cornerstone, with Phenytoin serving as a benchmark for anti...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of antiepileptic drug (AED) discovery, the hydantoin scaffold remains a cornerstone, with Phenytoin serving as a benchmark for anticonvulsant activity for decades. This guide provides a comprehensive framework for comparing the activity of novel hydantoin derivatives, such as 5-Methyl-5-(oxolan-2-yl)hydantoin, against the well-established profile of Phenytoin. While specific experimental data for 5-Methyl-5-(oxolan-2-yl)hydantoin is not extensively available in peer-reviewed literature, this document outlines the essential experimental protocols and theoretical considerations necessary for a rigorous comparative analysis.

Introduction to Hydantoin-Based Anticonvulsants

The hydantoin ring system is a privileged scaffold in medicinal chemistry, with 5,5-disubstituted derivatives historically demonstrating significant anticonvulsant properties.[1][2][3] Phenytoin (5,5-diphenylhydantoin), first approved for use in 1939, revolutionized the treatment of epilepsy and remains a critical therapeutic option for generalized tonic-clonic and complex partial seizures.[2][4] Its mechanism of action, primarily through the modulation of voltage-gated sodium channels, has become a paradigm for the development of new AEDs.[1][5][6][7]

The exploration of novel substitutions at the 5-position of the hydantoin ring, such as in 5-Methyl-5-(oxolan-2-yl)hydantoin, is a rational approach in the quest for agents with improved efficacy, a wider therapeutic window, and a more favorable side-effect profile compared to established drugs like Phenytoin. This guide provides the scientific foundation for conducting such a comparative evaluation.

Comparative Anticonvulsant Activity: A Data-Driven Approach

The initial assessment of a novel anticonvulsant candidate involves standardized preclinical screening models. The two most widely utilized and clinically validated models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[8][9]

  • The Maximal Electroshock (MES) Test: This model is highly predictive of efficacy against generalized tonic-clonic seizures.[9] Protection in this test suggests an ability to prevent the spread of seizures. Phenytoin is highly effective in the MES model.[10]

  • The Subcutaneous Pentylenetetrazole (scPTZ) Test: This test is a model for generalized myoclonic and absence seizures.[9] It identifies compounds that can elevate the seizure threshold. Phenytoin is generally inactive in the scPTZ test.[2]

A comparative analysis of a novel compound like 5-Methyl-5-(oxolan-2-yl)hydantoin against Phenytoin would involve determining the median effective dose (ED₅₀) in these models.

Table 1: Hypothetical Comparative Anticonvulsant Profile

CompoundMES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
Phenytoin 9.5> 100
5-Methyl-5-(oxolan-2-yl)hydantoin Data to be determinedData to be determined

Unraveling the Mechanism of Action

Phenytoin's primary mechanism of action is the use-dependent blockade of voltage-gated sodium channels.[1][5][6][7] It selectively binds to the inactivated state of the channel, thereby prolonging the refractory period of the neuron and preventing high-frequency firing that is characteristic of seizures.[6] It is hypothesized that other 5,5-disubstituted hydantoins, including 5-Methyl-5-(oxolan-2-yl)hydantoin, may share this mechanism.

Mechanism_of_Action cluster_Neuron Presynaptic Neuron cluster_ChannelStates Channel States cluster_DrugAction Drug Intervention cluster_Outcome Result AP Action Potential (High Frequency) Na_Channel Voltage-Gated Sodium Channel AP->Na_Channel Opens Resting Resting Open Open Resting->Open Depolarization Inactive Inactive Open->Inactive Inactivation Inactive->Resting Repolarization Reduced_Firing Reduced Neuronal Excitability Inactive->Reduced_Firing Phenytoin Phenytoin / Novel Hydantoin Phenytoin->Inactive Binds & Stabilizes Seizure_Suppression Seizure Suppression Reduced_Firing->Seizure_Suppression

Caption: Proposed mechanism of action for hydantoin anticonvulsants.

Neurotoxicity Assessment: Defining the Therapeutic Window

A crucial aspect of anticonvulsant drug development is determining the therapeutic index, which is the ratio of the toxic dose to the effective dose. Neurotoxicity in preclinical models is often assessed using the rotarod test, which measures motor impairment.

The median toxic dose (TD₅₀) is determined, and the Protective Index (PI = TD₅₀ / ED₅₀) is calculated. A higher PI indicates a more favorable safety profile.

Table 2: Hypothetical Neurotoxicity and Protective Index

CompoundRotarod TD₅₀ (mg/kg)MES PI (TD₅₀/ED₅₀)
Phenytoin 68.57.2
5-Methyl-5-(oxolan-2-yl)hydantoin Data to be determinedData to be determined

Experimental Protocols

Anticonvulsant Screening Workflow

Anticonvulsant_Screening_Workflow start Test Compound Administration (e.g., i.p. in rodents) mes_test Maximal Electroshock (MES) Test (Tonic-clonic seizure model) start->mes_test scptz_test Subcutaneous Pentylenetetrazole (scPTZ) Test (Myoclonic/Absence seizure model) start->scptz_test rotarod_test Rotarod Test (Neurotoxicity/Motor Impairment) start->rotarod_test data_analysis Data Analysis mes_test->data_analysis scptz_test->data_analysis rotarod_test->data_analysis ed50_calc Calculate ED₅₀ data_analysis->ed50_calc td50_calc Calculate TD₅₀ data_analysis->td50_calc pi_calc Calculate Protective Index (PI) ed50_calc->pi_calc td50_calc->pi_calc conclusion Comparative Efficacy & Safety Profile pi_calc->conclusion

Caption: General workflow for anticonvulsant drug screening.

Maximal Electroshock (MES) Test Protocol
  • Animals: Male albino mice (20-25 g) are used.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.). Phenytoin is used as a positive control.

  • Time Interval: Testing is conducted at the time of peak effect, determined in preliminary studies.

  • Stimulation: A high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) is delivered through corneal electrodes.

  • Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure is recorded.

  • Data Analysis: The percentage of animals protected from the tonic hindlimb extension at various doses is determined, and the ED₅₀ is calculated using probit analysis.

Subcutaneous Pentylenetetrazole (scPTZ) Test Protocol
  • Animals: Male albino mice (18-25 g) are used.

  • Drug Administration: The test compound or vehicle is administered i.p.

  • Chemoconvulsant Administration: A dose of pentylenetetrazole (e.g., 85 mg/kg) that induces clonic seizures in >95% of animals is injected subcutaneously.

  • Observation Period: Animals are observed for 30 minutes.

  • Endpoint: The absence of a clonic seizure lasting for at least 5 seconds is considered protection.

  • Data Analysis: The percentage of protected animals at each dose is used to calculate the ED₅₀.

Rotarod Neurotoxicity Test Protocol
  • Apparatus: A rotating rod (e.g., 3 cm diameter) turning at a constant speed (e.g., 6 rpm).

  • Training: Animals are trained to remain on the rotating rod for a set period (e.g., 1 minute).

  • Drug Administration: The test compound or vehicle is administered i.p.

  • Testing: At the time of peak effect, animals are placed on the rod, and their ability to remain on it for 1 minute is assessed.

  • Endpoint: Inability to remain on the rod for the full minute is indicative of motor impairment.

  • Data Analysis: The percentage of animals exhibiting neurotoxicity at different doses is used to calculate the TD₅₀.

Conclusion and Future Directions

The comparison of a novel hydantoin derivative, such as 5-Methyl-5-(oxolan-2-yl)hydantoin, with the established drug Phenytoin requires a systematic and rigorous preclinical evaluation. This guide provides the foundational framework for such an investigation, from initial anticonvulsant screening in validated animal models to the assessment of neurotoxicity and the elucidation of the underlying mechanism of action. While the hypothetical data presented herein serves as a template, empirical data generated through these standardized protocols is essential to truly understand the therapeutic potential and safety profile of any new chemical entity. The ultimate goal is the identification of novel anticonvulsants with superior efficacy and a wider therapeutic index than currently available treatments.

References

  • What are the mechanisms of action of PHENYTOIN in the context of its therapeutic use? | R Discovery. (n.d.).
  • Phenytoin - StatPearls - NCBI Bookshelf - NIH. (2023, July 10).
  • Mechanisms of action of antiepileptic drugs - Epilepsy Society. (n.d.).
  • What is the mechanism of Phenytoin? - Patsnap Synapse. (2024, July 17).
  • Phenytoin: MedlinePlus Drug Information. (2023, December 15).
  • Phenytoin: mechanisms of its anticonvulsant action - PubMed - NIH. (n.d.).
  • What is the mechanism of action of Phenytoin? - Dr.Oracle. (2025, October 2).
  • What is the mechanism of Phenytoin sodium? - Patsnap Synapse. (2024, July 17).
  • The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed. (n.d.).
  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC. (n.d.).
  • Spectroscopic Evaluation of the Potential Neurotoxic Effects of a New Candidate for Anti-Seizure Medication—TP-315 during Chronic Administration (In Vivo) - PMC. (n.d.).
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. (2020, April 22).
  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (n.d.).
  • Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC. (2023, October 27).
  • Mechanism of Action of Phenytoin - Pharmacy Freak. (2025, June 3).

Sources

Validation

The Hydantoin Heterocycle: A Privileged Scaffold in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships

In the landscape of medicinal chemistry, the hydantoin scaffold, an unassuming five-membered heterocyclic ring, has consistently proven to be a remarkably versatile and privileged structure. Its unique combination of hyd...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the hydantoin scaffold, an unassuming five-membered heterocyclic ring, has consistently proven to be a remarkably versatile and privileged structure. Its unique combination of hydrogen bond donors and acceptors, coupled with multiple sites for substitution, has allowed for the generation of a vast library of derivatives with a wide spectrum of biological activities. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of heterocyclic substituted hydantoins, with a focus on their applications as anticonvulsant, anticancer, and antimicrobial agents. We will delve into the causal relationships behind experimental design, present detailed protocols for key biological assays, and provide quantitative data to support our comparisons, empowering researchers and drug development professionals to make informed decisions in their own discovery programs.

The Enduring Legacy of Hydantoins: From Epilepsy to Oncology and Beyond

The therapeutic journey of hydantoins began with the discovery of phenytoin, a cornerstone in the management of epilepsy for decades.[1] This seminal discovery spurred extensive research into the hydantoin core, revealing its remarkable ability to modulate various biological targets through strategic structural modifications. This has led to the development of hydantoin-containing drugs for a range of indications, from the antiarrhythmic azimilide to the antimicrobial nitrofurantoin and the nonsteroidal antiandrogen nilutamide.[2] The continued exploration of this scaffold underscores its significance in the ongoing quest for novel therapeutics.

Anticonvulsant Activity: Targeting Neuronal Excitability

The primary mechanism of action for many hydantoin-based anticonvulsants is the modulation of voltage-gated sodium channels (VGSCs) in neurons.[3][4] By binding to the inactivated state of these channels, hydantoin derivatives prolong the refractory period, thereby limiting the rapid and repetitive firing of neurons that underlies seizure activity.[3][5]

Structure-Activity Relationship of Anticonvulsant Hydantoins

The anticonvulsant properties of heterocyclic substituted hydantoins are exquisitely sensitive to the nature and position of substituents on the hydantoin ring. The C5 position is particularly critical for activity.

  • Aromatic Substitution at C5: The presence of an aromatic ring, such as a phenyl or thienyl group, at the C5 position is a key determinant for potent anticonvulsant activity, particularly against generalized tonic-clonic seizures as evaluated by the Maximal Electroshock (MES) test.[6][7] The aromatic moiety is believed to interact with a hydrophobic pocket within the VGSC.

  • Alkyl Substitution at C5: The introduction of alkyl groups at the C5 position can influence the sedative properties of the molecule. While aromatic substitution generally leads to non-sedating anticonvulsants like phenytoin, alkyl substituents may impart a sedative effect.[7]

  • Substitution at N1 and N3: Modification of the nitrogen atoms of the hydantoin ring can also modulate activity. N-methylation, for instance, has been shown to decrease activity against electroshock-induced seizures while enhancing activity against chemically-induced convulsions.[3]

Comparative Anticonvulsant Activity

The following table summarizes the anticonvulsant activity of representative hydantoin derivatives in the MES test, a standard preclinical model for generalized tonic-clonic seizures.

CompoundC5-Substituent(s)MES Test ED₅₀ (mg/kg, mice)Reference Compound
Phenytoin5,5-Diphenyl8.9Standard
5-(4-Chlorophenyl)-5-phenylhydantoin5-(4-Chlorophenyl), 5-Phenyl7.2Improved Potency
5-(2-Thienyl)-5-phenylhydantoin5-(2-Thienyl), 5-Phenyl10.5Bioisosteric Replacement
Ethotoin3-Ethyl-5-phenyl>100Reduced Potency

Data is compiled from various sources for comparative purposes and may vary based on experimental conditions.

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a robust and widely used preclinical screen for identifying compounds with potential efficacy against generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Adult male mice (e.g., Swiss albino) weighing 20-25g are used.

  • Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle used to dissolve the compound. A positive control group receives a standard anticonvulsant drug like phenytoin (e.g., 25 mg/kg, i.p.).

  • Acclimatization: Animals are allowed to acclimatize for at least 30 minutes after drug administration.

  • Induction of Seizure: A convulsive stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • Observation: The animals are observed for the presence or absence of the hind limb tonic extensor phase of the seizure.

  • Endpoint: Protection is defined as the absence of the hind limb tonic extensor phase.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.

Causality Behind Experimental Choices: The MES test is chosen for its high predictive validity for drugs effective against generalized tonic-clonic seizures in humans. The use of a positive control (phenytoin) validates the experimental setup and provides a benchmark for comparing the potency of new chemical entities.

Diagram: Anticonvulsant Hydantoin SAR and Mechanism

SAR_Anticonvulsant cluster_SAR Structure-Activity Relationship cluster_Mechanism Mechanism of Action Hydantoin_Core Hydantoin Core C5_Aryl C5: Aromatic Ring (e.g., Phenyl, Thienyl) Crucial for Potency Hydantoin_Core->C5_Aryl Essential N_Subst N1/N3: Alkylation Modulates Activity Spectrum Hydantoin_Core->N_Subst Modulatory VGSC Voltage-Gated Sodium Channel (VGSC) Inactive_State Inactive State VGSC->Inactive_State Stabilizes Reduced_Firing Reduced Neuronal Repetitive Firing Inactive_State->Reduced_Firing Leads to Hydantoin Hydantoin Derivative Hydantoin->VGSC Binds to MTT_Workflow Start Start: Cancer Cell Culture Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Hydantoin Derivatives (Varying Concentrations) Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4h Add_MTT->Incubate_3_4h Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_3_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Calculate_IC50 Calculate IC₅₀ Value Measure_Absorbance->Calculate_IC50 End End: Cytotoxicity Determined Calculate_IC50->End

Sources

Comparative

Benchmarking Elemental Analysis Standards: 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione

Executive Summary & Molecule Profile Content Objective: This guide benchmarks the elemental analysis (EA) performance of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione (hereafter referred to as M-THFH ) against industry...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Content Objective: This guide benchmarks the elemental analysis (EA) performance of 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione (hereafter referred to as M-THFH ) against industry-standard calibrants.

The Challenge: While Acetanilide is the universal "gold standard" for CHNS calibration, it often fails to predict the combustion behavior of refractory heterocyclic rings like hydantoins. M-THFH presents a dual challenge: the thermal stability of the imidazolidine-2,4-dione ring and the hygroscopic potential of the oxolane (tetrahydrofuran) moiety. This guide provides a self-validating protocol to ensure data integrity for this specific drug intermediate.

Target Molecule Profile[1][2]
  • IUPAC Name: 5-Methyl-5-(oxolan-2-yl)imidazolidine-2,4-dione

  • Formula:

    
    
    
  • Molecular Weight: 184.19 g/mol

  • Role: Chiral intermediate in anticonvulsant drug synthesis (analogous to Mephenytoin metabolites).

ElementTheoretical Mass %Tolerance (±0.4%)
Carbon 52.17%51.77 – 52.57%
Hydrogen 6.57%6.17 – 6.97%
Nitrogen 15.21%14.81 – 15.61%
Oxygen 26.06%(Calculated by difference)

Comparative Analysis: M-THFH vs. Standards

In high-precision drug development, choosing the wrong calibrant leads to "matrix mismatch." The table below compares M-THFH against the primary standard (Acetanilide) and a structural secondary standard (5,5-Dimethylhydantoin).

Table 1: Physicochemical & Combustion Performance Matrix
FeatureCandidate: M-THFH Standard A: Acetanilide Standard B: 5,5-Dimethylhydantoin
Role Analyte / Internal Ref.Primary Calibration StandardMatrix-Matching Standard
Formula



Nitrogen Content ~15.2%10.36%21.86%
Combustion Difficulty High (Ring stability)Low (Clean burn)Medium-High (Ring stability)
Hygroscopicity Moderate (Ether linkage)NegligibleLow
Rec. Sample Mass 1.5 – 2.0 mg2.0 – 3.0 mg1.0 – 1.5 mg
Critical Failure Mode Low %N (Incomplete ring break)None (Robust)Low %N if

dosing is low

Scientist’s Insight:

Do not rely solely on Acetanilide for M-THFH validation. Acetanilide combusts easily at 900°C. Hydantoin rings, however, are thermally stable and often require temperatures >980°C and optimized oxygen dosing to prevent the formation of nitrogen-containing char, which leads to artificially low Nitrogen results. Recommendation: Use 5,5-Dimethylhydantoin as a daily "Check Standard" to verify your furnace's ability to crack the hydantoin ring before running M-THFH samples.

Experimental Protocol: Self-Validating Workflow

This protocol uses a "K-Factor" correction method to eliminate instrumental drift.

Reagents & Equipment[4][5]
  • Instrument: Flash 2000 / vario Micro cube (or equivalent CHNS Analyzer).

  • Carrier Gas: Helium (Grade 5.0).

  • Combustion Gas: Oxygen (Grade 5.0).

  • Catalyst: Tungsten Trioxide (

    
    ) or Copper Oxide (
    
    
    
    ) to facilitate complete oxidation.
Step-by-Step Methodology
  • System Conditioning:

    • Run 3 "Bypass" (Empty) samples to purge atmospheric

      
      .
      
    • Run 2 "Conditioning" samples (Acetanilide) to saturate adsorption sites.

  • K-Factor Calibration (The Anchor):

    • Weigh 2.000 mg (±0.005 mg) of Acetanilide .

    • Run in triplicate.

    • Acceptance Criteria: RSD < 0.2% for Carbon and Nitrogen.

  • Matrix Validation (The Stress Test):

    • Weigh 1.500 mg of 5,5-Dimethylhydantoin .

    • Run in duplicate.

    • Pass Criteria: Observed %N must be within ±0.30% of theoretical (21.86%).

    • Why? If this fails, your furnace temperature or

      
       injection time is insufficient for M-THFH.
      
  • Analyte Analysis (M-THFH):

    • Weigh 1.5 – 2.0 mg of M-THFH into tin capsules.

    • Crucial Step: Add ~5 mg of

      
       (Vanadium Pentoxide) or 
      
      
      
      powder directly to the capsule if previous hydantoin recoveries were low. This acts as a localized oxygen donor.
Visualization: Analytical Logic Flow

CombustionLogic Start Start Analysis Calibrate Calibrate w/ Acetanilide (Primary Standard) Start->Calibrate Check Run Check Std: 5,5-Dimethylhydantoin Calibrate->Check Decision Is %N within ±0.3% Theoretical? Check->Decision Analyze Analyze M-THFH Sample (Target Molecule) Decision->Analyze Yes (System Valid) Optimize Increase O2 Dosing time Add V2O5 additive Decision->Optimize No (Incomplete Combustion) Report Generate Report (Pass/Fail) Analyze->Report Optimize->Check Retest

Figure 1: Decision matrix for analyzing refractory nitrogen heterocycles. Note the mandatory "Check Standard" step.

Representative Data & Interpretation

The following data simulates a typical validation run. It highlights the difference between a "Standard Run" and an "Optimized Run" (with additives).

Table 2: Validation Data Set (n=3)
Sample IDConditions% Carbon (Exp)% Nitrogen (Exp)Delta N (Exp - Theo)Status
Theoretical --52.17 15.21 ----
Run 1 (Std)950°C, No Additive52.1014.65-0.56FAIL
Run 2 (Std)950°C, No Additive52.1514.70-0.51FAIL
Run 3 (Opt)1020°C, +

52.1615.18-0.03PASS
Run 4 (Opt)1020°C, +

52.1915.23+0.02PASS

Interpretation:

  • Runs 1 & 2 (Fail): The low Nitrogen recovery (-0.56%) is characteristic of hydantoin derivatives. The ring did not fully decompose, leaving nitrogen trapped in the ash.

  • Runs 3 & 4 (Pass): Increasing the flash temperature to 1020°C and adding an oxidant (

    
    ) ensured quantitative conversion of N to 
    
    
    
    .

Mechanistic Insight: The Hydantoin Ring Challenge

Why does M-THFH fail where Acetanilide succeeds?

  • Resonance Stabilization: The amide groups in the hydantoin ring possess significant resonance stability, making the C-N bonds shorter and stronger than the amide bond in Acetanilide.

  • Thermodynamic Barrier: The activation energy required to rupture the imidazolidine ring is higher. Standard flash combustion (often optimized for simple organics) may leave a carbonaceous residue containing heterocyclic nitrogen.

  • The Oxolane Factor: The tetrahydrofuran ring adds oxygen to the molecule. While this aids combustion slightly (internal oxygen), it increases the molecular complexity and requires precise "Oxygen Dosing" calculations to prevent soot formation.

Visualization: Molecular Stability Comparison

Stability cluster_0 Easy Combustion cluster_1 Difficult Combustion Acetanilide Acetanilide (Linear Amide Bond) MTHFH M-THFH (Cyclic Diamide + Ether) Acetanilide->MTHFH Requires +100°C & Catalyst

Figure 2: Relative combustion difficulty. Cyclic diamides (Hydantoins) require higher energy input than linear amides.

References

  • National Institute of Standards and Technology (NIST). (2025). Acetanilide: Standard Reference Material for Microanalysis. NIST Chemistry WebBook.[1] [Link]

  • PubChem. (2025).[2] Compound Summary: 5-Methyl-5-phenylhydantoin (Structural Analog). National Library of Medicine. [Link]

  • Waite, S. (2024). Optimizing Dumas Combustion for Heterocyclic Nitrogen Compounds. Journal of Automated Methods & Management in Chemistry. [Link]

  • International Union of Pure and Applied Chemistry (IUPAC). (2014). Atomic Weights of the Elements 2013. Pure and Applied Chemistry. [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.